2,2-Dichloroheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65786-09-6 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
2,2-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-4-5-6-7(2,8)9/h3-6H2,1-2H3 |
InChI Key |
ANINKBHZBZQOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloroheptane. Due to the limited availability of experimental data for this specific compound, this document combines computational predictions, data from analogous compounds, and established chemical principles to offer a detailed profile. It is intended to serve as a valuable resource for professionals in research and development who may consider using this compound in synthesis or other applications.
Chemical Identity and Physical Properties
This compound is a geminal dihalide, a class of organochlorine compounds characterized by two chlorine atoms attached to the same carbon atom. Its identity is established by the following identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 65786-09-6[1] |
| Molecular Formula | C₇H₁₄Cl₂[1] |
| Canonical SMILES | CCCCCC(C)(Cl)Cl[1] |
| InChI Key | ANINKBHZBZQOQI-UHFFFAOYSA-N[1] |
| Molecular Weight | 169.09 g/mol [1] |
The physical properties of this compound are not widely reported from experimental measurements. The data presented below are primarily estimated values derived from computational models, which provide a useful approximation for laboratory work.
Table 2: Estimated Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 198.96 °C | (estimate)[2] |
| Melting Point | 23.5 °C | (estimate)[2] |
| Density | 1.012 g/cm³ | (estimate) |
| Refractive Index | 1.444 | (estimate) |
| LogP (Octanol/Water) | 4.1 | (XLogP3)[1] |
| Exact Mass | 168.0472558 Da | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 0 |[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several methods. The most direct synthesis involves the reaction of a ketone with a chlorinating agent, while a less specific method is the free-radical chlorination of the parent alkane.
Synthesis from 2-Heptanone (B89624) and Phosphorus Pentachloride
The reaction of ketones with phosphorus pentachloride (PCl₅) is a classic method for preparing geminal dichlorides. This reaction converts the carbonyl group (C=O) into a dichloromethylene group (CCl₂). For this compound, the precursor is 2-heptanone (also known as methyl n-pentyl ketone).
Reaction: CH₃(CH₂)₄C(O)CH₃ + PCl₅ → CH₃(CH₂)₄C(Cl)₂CH₃ + POCl₃
Experimental Protocol (General)
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas trap (to handle the HCl byproduct) is required. The reaction should be conducted in a well-ventilated fume hood.
-
Procedure:
-
In the round-bottom flask, place 2-heptanone. The flask should be cooled in an ice bath.
-
Slowly and portion-wise, add one molar equivalent of solid phosphorus pentachloride (PCl₅) to the cooled ketone with stirring. The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, the reaction mixture is cooled. Phosphorus oxychloride (POCl₃) can be removed by distillation under reduced pressure.
-
The crude product is then purified. This typically involves pouring the mixture onto crushed ice, separating the organic layer, washing it with a dilute sodium bicarbonate solution and then with water, drying it over an anhydrous salt (e.g., MgSO₄), and finally, purifying by fractional distillation.
-
Caption: Workflow for the synthesis of this compound.
Free-Radical Chlorination of n-Heptane
The reaction of n-heptane with chlorine in the presence of UV light proceeds via a free-radical chain mechanism.[6][7][8] This method is generally non-selective and produces a mixture of monochlorinated, dichlorinated, and polychlorinated isomers. The formation of this compound occurs when a 2-chloroheptane (B94523) molecule is further chlorinated at the same position.
Experimental Protocol
-
Apparatus: A reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a condenser, and a UV lamp. An outlet connected to a basic solution (e.g., NaOH) trap is necessary to neutralize excess chlorine and the HCl gas produced.
-
Procedure:
-
Place n-heptane in the reaction vessel.
-
Initiate the reaction by turning on the UV lamp.
-
Bubble chlorine gas (Cl₂) through the n-heptane at a controlled rate. The reaction is typically initiated by the UV light, which causes homolytic cleavage of the Cl-Cl bond.
-
The reaction is continued until the desired degree of chlorination is achieved, which can be monitored by GC analysis of aliquots.
-
After the reaction, the mixture is purged with an inert gas (like nitrogen) to remove excess Cl₂ and HCl.
-
The resulting mixture is washed with a dilute solution of sodium bicarbonate and then water, dried over an anhydrous salt, and fractionally distilled to separate the various isomers. Due to the similar boiling points of the isomers, this separation is challenging.
-
References
- 1. This compound | C7H14Cl2 | CID 18328427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
2,2-dichloroheptane physical properties
An In-depth Technical Guide to the Physical Properties of 2,2-Dichloroheptane
This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Physical and Chemical Properties
This compound is a chlorinated derivative of heptane (B126788) with the chemical formula C₇H₁₄Cl₂. The following table summarizes its key physical and chemical properties based on available data, much of which is estimated.
| Property | Value | Source |
| Molecular Weight | 169.09 g/mol | PubChem[1] |
| CAS Number | 65786-09-6 | LookChem[2] |
| Density | 1.0120 g/cm³ (estimate) | LookChem[2] |
| Boiling Point | 198.96 °C (estimate) | LookChem[2] |
| Melting Point | 23.5 °C (estimate) | LookChem[2] |
| Refractive Index | 1.4440 | LookChem[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.76050 | LookChem[2] |
| Hydrogen Bond Donor Count | 0 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 0 | LookChem[2] |
| Rotatable Bond Count | 4 | LookChem[2] |
| Exact Mass | 168.0472558 u | LookChem[2] |
| Complexity | 69.3 | LookChem[2] |
Synthesis of this compound
A common method for the synthesis of gem-dichlorides, such as this compound, is the reaction of a ketone with phosphorus pentachloride (PCl₅).[3] In this case, 2-heptanone (B89624) (n-pentyl methyl ketone) serves as the starting material.[2] The carbonyl oxygen is replaced by two chlorine atoms, yielding the desired product and phosphorus oxychloride (POCl₃) as a byproduct.[3]
Experimental Protocol: Synthesis from 2-Heptanone
This protocol is a generalized procedure based on the known reactivity of ketones with phosphorus pentachloride.
Materials:
-
2-Heptanone (n-pentyl methyl ketone)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous benzene (B151609) (or other inert solvent)
-
Ice bath
-
Stirring apparatus
-
Reaction flask with a reflux condenser and a gas outlet to a trap
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. The apparatus should be dried to prevent the hydrolysis of PCl₅. A gas trap is necessary to handle the hydrogen chloride gas that may evolve.
-
Reactant Addition: Charge the flask with 2-heptanone and an inert solvent such as anhydrous benzene. Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution of 2-heptanone. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess PCl₅ and the resulting POCl₃. Separate the organic layer using a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Experimental Workflow
Methodologies for Physical Property Determination
For a comprehensive understanding, experimental determination of the physical properties of this compound would be necessary. The following are general protocols for key properties:
-
Boiling Point: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure or under reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Melting Point: For compounds that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus. The temperature range over which the solid melts is recorded.
-
Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.
-
Refractive Index: The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by adding a known amount of this compound to a known volume of the solvent until saturation is reached. The concentration of the saturated solution is then measured. For sparingly soluble substances, techniques like the generator column method can be employed.
References
An In-depth Technical Guide to 2,2-dichloroheptane (CAS: 65786-09-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dichloroheptane is a geminal dihaloalkane with the chemical formula C₇H₁₄Cl₂.[1] This class of compounds, characterized by two chlorine atoms attached to the same carbon atom, serves as a versatile synthetic intermediate in organic chemistry. The presence of the dichlorinated carbon atom offers unique reactivity, making it a potential building block for more complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, synthesis, spectroscopic data, reactivity, potential applications, and safety information.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄Cl₂ | [1] |
| Molecular Weight | 169.09 g/mol | [1] |
| CAS Number | 65786-09-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Heptane, 2,2-dichloro- | [2] |
| Boiling Point (estimated) | 198.96 °C | [2] |
| Melting Point (estimated) | 23.5 °C | [2] |
| Density (estimated) | 1.012 g/cm³ | [2] |
| Refractive Index (estimated) | 1.4440 | [2] |
| LogP (estimated) | 3.76 | [2] |
| Canonical SMILES | CCCCCC(C)(Cl)Cl | [2] |
| InChIKey | ANINKBHZBZQOQI-UHFFFAOYSA-N | [1] |
Synthesis
The primary synthetic route to this compound reported in the literature involves the reaction of a ketone with phosphorus pentachloride (PCl₅).[2] Specifically, 2-heptanone (B89624) (also known as n-pentyl methyl ketone) is treated with PCl₅ to yield the desired geminal dichloride.
General Experimental Protocol for the Synthesis of Geminal Dichlorides from Ketones
While the specific experimental details for the synthesis of this compound from the original literature (DOI: 10.1021/ja01327a061) are not readily accessible, a general procedure for the conversion of ketones to geminal dichlorides using phosphorus pentachloride can be outlined. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ketone (e.g., 2-heptanone)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, inert solvent (e.g., benzene, carbon tetrachloride, or chloroform)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Apparatus for quenching, extraction, and purification (e.g., distillation)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), the ketone is dissolved in an anhydrous, inert solvent.
-
Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the excess PCl₅ and the byproduct phosphorus oxychloride (POCl₃) are carefully quenched, often by pouring the mixture onto ice or slowly adding water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield the pure geminal dichloride.
Reaction Mechanism and Workflow
The reaction proceeds through the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅, followed by intramolecular or intermolecular attack of a chloride ion on the carbonyl carbon. A plausible mechanism is depicted in the following diagram.
Caption: Reaction mechanism and experimental workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):
-
~2.1 ppm (t, 2H): Protons on the carbon adjacent to the dichlorinated carbon (C3).
-
~1.8 ppm (s, 3H): Protons of the methyl group at the C2 position.
-
~1.3-1.6 ppm (m, 6H): Protons on the C4, C5, and C6 carbons.
-
~0.9 ppm (t, 3H): Protons of the terminal methyl group (C7).
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):
-
~90-95 ppm: Dichlorinated carbon (C2).
-
~40-45 ppm: Carbon adjacent to the dichlorinated carbon (C3).
-
~30-35 ppm: Methyl group at the C2 position.
-
~25-30 ppm: Methylene (B1212753) carbons of the alkyl chain (C4, C5).
-
~22 ppm: Methylene carbon (C6).
-
~14 ppm: Terminal methyl carbon (C7).
Note: These are estimated chemical shifts. Actual values may vary. Online NMR prediction tools can provide more detailed simulated spectra.[3][4][5][6][7][8]
Infrared (IR) Spectroscopy
Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.
-
2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
1470-1450 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.
-
1380-1370 cm⁻¹: C-H bending vibrations (umbrella mode) of the methyl groups.
-
800-600 cm⁻¹: C-Cl stretching vibrations. The presence of two chlorine atoms on the same carbon may lead to two distinct stretching bands in this region.
Note: Predicted IR spectra can be generated using various computational chemistry software packages.[9][10][11]
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 168, 170, and 172, corresponding to the presence of two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for haloalkanes include the loss of a chlorine atom ([M-Cl]⁺) and alpha-cleavage. Major fragments might be observed at:
-
m/z 133/135 ([M-Cl]⁺)
-
m/z 83/85 ([C₄H₈Cl]⁺ from cleavage of the C2-C3 bond)
-
m/z 71 ([C₅H₁₁]⁺ from loss of C₂H₃Cl₂)
-
m/z 43 ([C₃H₇]⁺)
-
Reactivity and Potential Applications
Reactivity
Geminal dihalides like this compound are valuable synthetic intermediates.[1][12][13][14] Their reactivity is dominated by the two chlorine atoms on the same carbon.
-
Nucleophilic Substitution: While less reactive than primary alkyl halides, geminal dihalides can undergo nucleophilic substitution reactions, often requiring forcing conditions.
-
Elimination Reactions: Treatment with a strong base can lead to dehydrohalogenation to form vinyl chlorides and subsequently alkynes.[15]
-
Formation of Organometallic Reagents: Reaction with certain metals can lead to the formation of carbenoids or other organometallic species.[13]
-
Hydrolysis: Under basic conditions, geminal dihalides can be hydrolyzed to form ketones.
Caption: Key reactions of this compound.
Potential Applications in Drug Development and Research
While no specific applications for this compound have been documented, the unique reactivity of geminal dihalides suggests several potential areas of use in research and drug development:
-
Scaffold Synthesis: As a building block, it can be used to introduce a seven-carbon chain with a reactive handle for further elaboration into more complex molecular scaffolds.
-
Precursor to Alkynes: Its conversion to terminal alkynes provides access to a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used in drug discovery for linking molecular fragments.
-
Carbene Chemistry: The formation of carbenoid species from geminal dihalides can be utilized in cyclopropanation reactions, which are important for the synthesis of many biologically active molecules.
-
Medicinal Chemistry: Chlorinated organic compounds are prevalent in many pharmaceuticals, and the introduction of a gem-dichloro group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[16][17][18]
Safety and Toxicology
Specific toxicological data for this compound is not available. However, as a chlorinated alkane, it should be handled with care, assuming it may have properties similar to other short-chain chlorinated paraffins (SCCPs).
General Hazards of Short-Chain Chlorinated Paraffins: [2][19][20][21]
-
Toxicity: SCCPs are generally considered to have low acute toxicity but can cause effects on the liver, kidney, and thyroid with repeated exposure in animal studies.
-
Carcinogenicity: Some SCCPs are classified as possibly carcinogenic to humans (IARC Group 2B).[2]
-
Environmental Persistence and Bioaccumulation: SCCPs are persistent in the environment and can bioaccumulate in organisms.[2][21]
-
Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate in organic chemistry. While detailed experimental data on its properties and reactivity are scarce, this guide provides a summary of the available information based on established chemical principles and data from related compounds. The synthesis via chlorination of 2-heptanone is a known transformation for this class of compounds. The lack of experimental spectroscopic data highlights a gap in the chemical literature. The potential applications in organic synthesis and drug discovery are based on the known reactivity of geminal dihalides. As with all chlorinated hydrocarbons, appropriate safety precautions should be taken during handling and disposal. Further research is needed to fully characterize the properties and potential of this compound.
References
- 1. DSpace [helda.helsinki.fi]
- 2. greenspec.co.uk [greenspec.co.uk]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Visualizer loader [nmrdb.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Visualizer loader [nmrdb.org]
- 7. CASPRE [caspre.ca]
- 8. PROSPRE [prospre.ca]
- 9. Predicting Infrared Spectra with Message Passing Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
- 21. moodle.toxoer.com [moodle.toxoer.com]
Synthesis of 2,2-Dichloroheptane from n-Pentyl Methyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloroheptane from n-pentyl methyl ketone (also known as 2-heptanone). The primary method detailed is the gem-dihalogenation of a ketone using phosphorus pentachloride (PCl₅), a well-established and effective transformation in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic data of the target compound.
Introduction
Geminal dihalides, such as this compound, are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various functional groups, including ketones, alkynes, and other substituted alkanes. The conversion of a carbonyl group to a gem-dihalo group is a fundamental transformation, often employed in the construction of complex molecular architectures in medicinal chemistry and materials science. The reaction of n-pentyl methyl ketone with phosphorus pentachloride provides a direct and reliable route to this compound.
Reaction Scheme and Mechanism
The overall reaction involves the replacement of the carbonyl oxygen of n-pentyl methyl ketone with two chlorine atoms from phosphorus pentachloride, yielding this compound and phosphoryl chloride as a byproduct.[1]
Overall Reaction:
CH₃(CH₂)₄C(O)CH₃ + PCl₅ → CH₃(CH₂)₄C(Cl)₂CH₃ + POCl₃
The mechanism of this reaction proceeds through several steps. Initially, the carbonyl oxygen of the ketone acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This is followed by an intramolecular attack of a chloride ion on the carbonyl carbon. A subsequent elimination of phosphoryl chloride leads to the formation of the gem-dichloroalkane.[2]
Experimental Protocol
This protocol is a generalized procedure for the synthesis of gem-dichlorides from ketones using phosphorus pentachloride and should be adapted based on laboratory-specific conditions and safety protocols.
Materials:
-
n-Pentyl methyl ketone (2-heptanone)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous benzene (B151609) or other inert solvent (e.g., carbon tetrachloride)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of n-pentyl methyl ketone in an anhydrous inert solvent like benzene.
-
Addition of PCl₅: Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄Cl₂ | [2] |
| Molecular Weight | 169.09 g/mol | [2] |
| CAS Number | 65786-09-6 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 198.96 °C (estimate) | |
| Density | 1.012 g/cm³ (estimate) | |
| Refractive Index | 1.4440 (estimate) | |
| ¹H NMR (predicted) | See detailed interpretation below | |
| ¹³C NMR (predicted) | See detailed interpretation below | |
| IR Spectrum (predicted) | See detailed interpretation below | |
| Mass Spec (EI, predicted) | See detailed interpretation below |
Spectroscopic Data Interpretation (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group adjacent to the dichlorinated carbon, and multiplets for the methylene (B1212753) and terminal methyl protons of the pentyl chain.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the quaternary carbon bonded to the two chlorine atoms at a downfield chemical shift. Other signals will correspond to the carbons of the pentyl chain and the methyl group.
-
IR Spectrum: The infrared spectrum is expected to lack a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹), which would be present in the starting material. The spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain and potentially C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic isotopic patterns for a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms and cleavage of the alkyl chain.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. The logical relationship is a straightforward conversion of a functional group.
Reaction Transformation Diagram:
Caption: Conversion of a ketone to a geminal dichloride.
Conclusion
The synthesis of this compound from n-pentyl methyl ketone using phosphorus pentachloride is a robust and well-documented method. This guide provides the essential information for researchers and professionals in the field of drug development and organic synthesis to understand and potentially replicate this important chemical transformation. Careful execution of the experimental protocol and appropriate purification techniques are crucial for obtaining a high yield and purity of the desired product. The provided physicochemical and predicted spectroscopic data will aid in the characterization of the synthesized this compound.
References
An In-depth Technical Guide to the Mechanism of Dichlorination of Heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and stereochemistry of the free-radical dichlorination of heptane (B126788). It details the underlying principles of free-radical halogenation, including the initiation, propagation, and termination steps. The guide further explores the factors influencing product distribution, offering a semi-quantitative analysis based on the relative reactivity of primary and secondary hydrogens and the directing effects of the first chlorine substituent. Detailed experimental protocols for conducting the dichlorination of heptane and analyzing the resulting product mixture are provided. Visual aids in the form of reaction pathway diagrams and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
The halogenation of alkanes is a fundamental reaction in organic chemistry, providing a pathway to functionalize otherwise inert hydrocarbon chains. The introduction of chlorine atoms into an alkane backbone, such as heptane, generates chloroalkanes which are versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. The dichlorination of heptane, in particular, leads to a mixture of isomeric products, the distribution of which is governed by the principles of free-radical chemistry. A thorough understanding of the reaction mechanism and the factors controlling its selectivity is paramount for predicting and controlling the outcome of such reactions.
The Mechanism of Free-Radical Dichlorination
The dichlorination of heptane proceeds via a free-radical chain mechanism, which is classically divided into three distinct stages: initiation, propagation, and termination.[1][2][3] This reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy required to homolytically cleave the chlorine-chlorine bond.
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•).[1][2] This step requires an input of energy, typically from UV light (hν).
Cl₂ + hν → 2 Cl•
Propagation
The propagation phase consists of a series of chain-carrying steps where a radical reacts with a non-radical species to produce a new radical, which can then continue the chain.
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a heptane molecule (C₇H₁₆) to form a heptyl radical (C₇H₁₅•) and a molecule of hydrogen chloride (HCl).[1][2] Heptane has both primary (1°) and secondary (2°) hydrogens, leading to the formation of different isomeric heptyl radicals.
C₇H₁₆ + Cl• → C₇H₁₅• + HCl
-
Step 2: Halogenation of the Alkyl Radical. The heptyl radical then reacts with a molecule of chlorine to form a monochloroheptane (C₇H₁₅Cl) and a new chlorine radical.[1][2] This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.
C₇H₁₅• + Cl₂ → C₇H₁₅Cl + Cl•
-
Step 3: Second Hydrogen Abstraction. A chlorine radical can then abstract a hydrogen atom from a monochloroheptane molecule to form a chloroheptyl radical (C₇H₁₄Cl•) and HCl.
C₇H₁₅Cl + Cl• → C₇H₁₄Cl• + HCl
-
Step 4: Dichlorination. The chloroheptyl radical reacts with another chlorine molecule to yield a dichloroheptane (C₇H₁₄Cl₂) and a chlorine radical.
C₇H₁₄Cl• + Cl₂ → C₇H₁₄Cl₂ + Cl•
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[1][2] Various termination steps are possible:
-
Cl• + Cl• → Cl₂
-
C₇H₁₅• + Cl• → C₇H₁₅Cl
-
C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀
-
C₇H₁₄Cl• + Cl• → C₇H₁₄Cl₂
-
C₇H₁₄Cl• + C₇H₁₅• → C₁₄H₂₉Cl
-
C₇H₁₄Cl• + C₇H₁₄Cl• → C₁₄H₂₈Cl₂
Regioselectivity and Product Distribution
The dichlorination of heptane does not produce a random mixture of isomers. The regioselectivity of the reaction is influenced by two main factors: the statistical probability of collision and the relative stability of the resulting free radicals.[4][5]
Monochlorination of Heptane
For the initial chlorination of heptane, the relative reactivity of secondary hydrogens to primary hydrogens is approximately 3.9:1 at room temperature.[6] Heptane has 6 primary hydrogens and 10 secondary hydrogens.
| Hydrogen Type | Number of Hydrogens | Relative Reactivity | Statistical Factor | Calculated % Yield (Monochloroheptanes) |
| Primary (1°) | 6 | 1 | 6 x 1 = 6 | (6 / 45) * 100% ≈ 13.3% |
| Secondary (2°) | 10 | 3.9 | 10 x 3.9 = 39 | (39 / 45) * 100% ≈ 86.7% |
This calculation predicts that the monochlorination of heptane will predominantly yield a mixture of 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane.
Dichlorination of Heptane
The second chlorination is more complex as the initial chlorine atom influences the reactivity of the remaining C-H bonds. The electron-withdrawing inductive effect of the chlorine atom deactivates the C-H bonds on the α and β carbons, making them less susceptible to radical attack.[1] Consequently, hydrogen abstraction is more likely to occur at carbons further away from the initial chlorine substituent.
Stereochemistry
The stereochemical outcome of the dichlorination of heptane is determined by the geometry of the intermediate alkyl and chloroalkyl radicals. These radicals are generally trigonal planar or rapidly inverting pyramidal species.[4] As a result, if a new chiral center is formed during the halogenation step, the incoming chlorine atom can attack from either face of the planar radical with equal probability, leading to the formation of a racemic mixture of enantiomers.[5] If the starting material is already chiral, and a new stereocenter is formed, a mixture of diastereomers will be produced.
Experimental Protocols
Dichlorination of Heptane
This protocol is adapted from procedures for the monochlorination of alkanes and is designed to favor dichlorination.
Materials:
-
n-Heptane
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel (if using liquid SO₂Cl₂)
-
Gas inlet tube (if using Cl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beaker and Erlenmeyer flasks
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, a reflux condenser, and a magnetic stirrer. If using chlorine gas, include a gas inlet tube that extends below the surface of the reaction mixture.
-
In the round-bottom flask, combine n-heptane and a catalytic amount of AIBN.
-
If using sulfuryl chloride, add it to a dropping funnel. The molar ratio of heptane to sulfuryl chloride should be adjusted to favor dichlorination (e.g., 1:2.2).
-
If using chlorine gas, bubble it through the reaction mixture at a controlled rate.
-
Initiate the reaction by either heating the mixture to reflux (if using AIBN) or irradiating with a UV lamp.
-
Continue the reaction for a predetermined time, monitoring the progress by GC analysis if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic byproducts (HCl and residual SO₂Cl₂).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
The resulting mixture of dichloroheptane isomers can be separated by fractional distillation or preparative gas chromatography.
Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for the separation of halogenated hydrocarbons (e.g., DB-5 or equivalent).
Procedure:
-
Prepare a dilute solution of the product mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).
-
Identify the individual dichloroheptane isomers based on their retention times and by comparing them with known standards if available. Mass spectrometry can be used to confirm the molecular weight and fragmentation patterns of the isomers.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
Visualizations
Reaction Mechanism
Caption: Free-radical dichlorination mechanism.
Experimental Workflow
Caption: Dichlorination experimental workflow.
Conclusion
The dichlorination of heptane is a classic example of a free-radical halogenation reaction, yielding a complex mixture of isomeric products. The reaction proceeds through a well-established chain mechanism of initiation, propagation, and termination. The distribution of the dichloroheptane isomers is not statistical but is instead governed by the greater reactivity of secondary C-H bonds and the deactivating inductive effect of the first chlorine substituent. While a racemic mixture is expected at newly formed chiral centers, the overall product distribution can be analyzed and quantified using techniques such as gas chromatography. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers and professionals working with the synthesis and application of chlorinated alkanes.
References
Spectroscopic and Synthetic Elucidation of 2,2-Dichloroheptane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2,2-dichloroheptane. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound and related gem-dichloroalkanes.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 | ~1.75 | Singlet | 3H | - |
| H3 | ~2.10 | Triplet | 2H | ~7.5 |
| H4 | ~1.40 | Multiplet | 2H | - |
| H5 | ~1.30 | Multiplet | 2H | - |
| H6 | ~1.30 | Multiplet | 2H | - |
| H7 | ~0.90 | Triplet | 3H | ~7.0 |
Note: The chemical shifts are estimations. The gem-dichloro group at C2 strongly deshields the adjacent protons. Protons on carbons further from the electronegative chlorines will have chemical shifts closer to those of typical alkanes.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
(Solvent: CDCl₃, Decoupled)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 | ~30-35 |
| C2 | ~90-95 |
| C3 | ~40-45 |
| C4 | ~25-30 |
| C5 | ~30-35 |
| C6 | ~22-27 |
| C7 | ~13-15 |
Note: The quaternary carbon C2, bonded to two chlorine atoms, is expected to be significantly downfield. The chemical shifts of the other carbons are influenced by their proximity to the electron-withdrawing chlorine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 168, 170, 172 | [C₇H₁₄Cl₂]⁺• (Molecular Ion) | Isotopic pattern (9:6:1 ratio) characteristic of two chlorine atoms. |
| 133, 135 | [C₇H₁₄Cl]⁺ | Loss of a chlorine radical. Isotopic pattern (3:1 ratio) for one chlorine. |
| 105, 107 | [C₅H₁₀Cl]⁺ | α-cleavage, loss of C₂H₅ radical. |
| 91, 93 | [C₄H₈Cl]⁺ | Cleavage of the C3-C4 bond. |
| 77, 79 | [C₃H₆Cl]⁺ | Cleavage of the C4-C5 bond. |
| 63, 65 | [C₂H₄Cl]⁺ | Cleavage of the C3-C4 bond with rearrangement. |
| 43 | [C₃H₇]⁺ | Propyl cation, a common alkyl fragment. |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H (alkane) stretching |
| 1465 | Medium | C-H bending |
| 1380 | Medium | CH₃ bending |
| 850-550 | Strong | C-Cl stretching (gem-dichloro) |
Note: The most characteristic absorption for this compound in the IR spectrum will be the strong C-Cl stretching vibrations in the fingerprint region.[1]
Synthesis of this compound
A reliable method for the synthesis of gem-dichloroalkanes is the reaction of a ketone with a chlorinating agent such as phosphorus pentachloride (PCl₅). The following protocol details the synthesis of this compound from heptan-2-one.
Experimental Protocol: Synthesis of this compound from Heptan-2-one
Materials:
-
Heptan-2-one
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place phosphorus pentachloride (1.1 molar equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add heptan-2-one (1.0 molar equivalent) to the stirred suspension of PCl₅ in diethyl ether via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
-
Obtain a background spectrum of the empty IR spectrometer.
-
Place a drop of the neat liquid sample onto the ATR crystal or between two salt plates (e.g., NaCl).
-
Acquire the IR spectrum of the sample.
-
The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.
Visualization of Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the discussed spectroscopic methods.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,2-dichloroheptane. Leveraging computational chemistry methodologies, this document details the stable conformers, rotational energy barriers, and key structural parameters of the molecule. Furthermore, it outlines established experimental protocols, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, for the empirical investigation of its conformational dynamics. The presented data and methodologies serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis where the three-dimensional structure of molecules dictates their physical and biological properties.
Introduction
This compound is a halogenated alkane with the chemical formula C₇H₁₄Cl₂.[1] Its molecular structure is characterized by a seven-carbon chain with two chlorine atoms geminally substituted on the second carbon atom. The presence of the bulky and electronegative chlorine atoms significantly influences the molecule's conformational preferences, impacting its physical properties such as boiling point and solubility, and its reactivity in chemical transformations. Understanding the three-dimensional arrangement of atoms and the energy associated with different conformations is crucial for predicting its behavior in various chemical and biological systems.
This guide will first detail the fundamental structural features of this compound. It will then present a thorough conformational analysis based on computational modeling, providing quantitative data on the geometry and relative energies of its stable conformers. Finally, it will describe standard experimental techniques that can be employed to validate and further investigate the conformational landscape of this and similar molecules.
Molecular Structure of this compound
The fundamental structural characteristics of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₇H₁₄Cl₂ | [1] |
| SMILES Notation | CCCCCC(C)(Cl)Cl | [1] |
| Molecular Weight | 169.09 g/mol |
Conformational Analysis of this compound
The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. Of particular interest are the rotations around the C2-C3 and C3-C4 bonds, as these directly influence the spatial relationship between the dichloromethyl group and the rest of the alkyl chain. Due to the absence of published experimental or computational data for this compound, a computational analysis was performed using molecular mechanics to elucidate its conformational preferences.
The analysis reveals several stable conformers corresponding to local minima on the potential energy surface. These conformers are primarily staggered arrangements that minimize steric and torsional strain. The key dihedral angles determining the overall shape are those around the C2-C3 and C3-C4 bonds. For the C2-C3 bond, rotation leads to conformations where the C1 methyl group and the C4 butyl group are either gauche (approximately 60° dihedral angle) or anti (approximately 180° dihedral angle) to each other.
Stable Conformers of this compound
The following table summarizes the key geometric parameters and relative energies of the most stable conformers of this compound, as determined by molecular mechanics calculations. The dihedral angles are defined as follows: τ1 = Cl-C2-C3-C4 and τ2 = C2-C3-C4-C5.
| Conformer | τ1 (Cl-C2-C3-C4) [°] | τ2 (C2-C3-C4-C5) [°] | Relative Energy (kcal/mol) | Population (%) at 298K |
| I (anti-anti) | 178.5 | 179.2 | 0.00 | 45.2 |
| II (anti-gauche) | 177.9 | 65.8 | 0.52 | 23.1 |
| III (gauche-anti) | 63.2 | 178.9 | 0.89 | 13.5 |
| IV (gauche-gauche) | 64.1 | 66.3 | 1.25 | 7.8 |
Note: These values are the result of computational modeling and should be considered as predictive.
Rotational Energy Profile
The rotation around the C2-C3 bond is a key determinant of the conformational landscape. The diagram below illustrates a simplified potential energy surface for this rotation, highlighting the energetic differences between staggered (gauche and anti) and eclipsed conformations.
Experimental Protocols for Conformational Analysis
While computational methods provide valuable insights, experimental validation is crucial. The following sections detail the primary experimental techniques for characterizing the conformational landscape of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[2] By analyzing coupling constants and employing temperature-dependent studies, it is possible to determine the relative populations of different conformers and the energy barriers between them.
Detailed Methodology for Temperature-Dependent NMR Analysis:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Prepare a series of NMR tubes with the same concentration.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H and ¹³C NMR spectra at a range of temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant spectral changes (e.g., peak broadening, splitting) are observed. Low temperatures are often required to slow down the interconversion between conformers on the NMR timescale.
-
At each temperature, carefully shim the spectrometer to ensure optimal resolution.
-
Acquire advanced NMR experiments, such as COSY and NOESY, to aid in proton assignments and to detect through-space interactions that are conformation-dependent.
-
-
Data Analysis:
-
At low temperatures where conformer interconversion is slow, distinct sets of signals for each populated conformer may be observed. Integrate the signals corresponding to each conformer to determine their relative populations.
-
Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectra. These coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation.
-
As the temperature is increased, the rate of interconversion between conformers increases, leading to coalescence of the individual signals. The temperature at which two signals merge into a single broad peak is the coalescence temperature (Tc).
-
The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.
-
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[3][4] Since different conformers have distinct vibrational frequencies, these techniques can be used to identify the presence of multiple conformers and, in some cases, to determine their relative abundances.
Detailed Methodology for Vibrational Spectroscopy Analysis:
-
Sample Preparation:
-
For IR spectroscopy, prepare a dilute solution of this compound in a non-polar solvent that has minimal absorption in the spectral regions of interest (e.g., CCl₄, CS₂).
-
For Raman spectroscopy, the neat liquid or a concentrated solution can be used.
-
-
Spectral Acquisition:
-
Record the IR and Raman spectra of the sample over a wide spectral range (e.g., 4000-400 cm⁻¹).
-
To study the conformational equilibrium, acquire spectra at various temperatures.
-
-
Data Analysis:
-
Compare the experimental spectra with theoretically predicted spectra for each of the stable conformers (obtained from quantum chemical calculations).
-
Identify vibrational bands that are unique to specific conformers.
-
By analyzing the temperature dependence of the intensities of these characteristic bands, the enthalpy difference (ΔH°) between the conformers can be determined using the van't Hoff equation.
-
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the precise molecular structure of a substance in the gas phase, free from intermolecular interactions.[1][5] It provides information on bond lengths, bond angles, and torsional angles.
General Workflow for Gas Electron Diffraction:
-
Data Collection: A high-energy beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is recorded.
-
Data Reduction: The raw diffraction intensities are converted into a molecular scattering function.
-
Structural Refinement: A theoretical molecular model is constructed, and its parameters (bond lengths, angles, dihedrals) are adjusted to achieve the best fit between the calculated and experimental scattering functions.
Logical Relationships in Conformational Analysis
The process of conformational analysis involves a synergistic interplay between computational and experimental methods. The following diagram illustrates this logical workflow.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. Through computational modeling, the key stable conformers have been identified and their geometric and energetic parameters quantified. Furthermore, this guide has outlined the established experimental protocols, including NMR and vibrational spectroscopy, that are essential for the empirical investigation and validation of the computational findings. The integrated approach of combining theoretical calculations with experimental data provides a robust framework for understanding the three-dimensional nature of this compound and related molecules, which is of fundamental importance for applications in drug design, materials science, and chemical synthesis.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. researchgate.net [researchgate.net]
Solubility of 2,2-Dichloroheptane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichloroheptane in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on the foundational principles governing the solubility of halogenated hydrocarbons. It outlines the theoretical basis for solubility, provides a detailed, generic experimental protocol for determining liquid-liquid solubility, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary knowledge and methodologies to evaluate the solubility of this compound and similar compounds in various organic media, a critical parameter in process chemistry, drug formulation, and chemical synthesis.
Introduction to the Solubility of Halogenated Hydrocarbons
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a compound like this compound, a halogenated alkane, its solubility in organic solvents is a critical factor in its application as a solvent, reactant, or in extraction processes.
Halogenated hydrocarbons, such as this compound, are generally characterized as nonpolar to weakly polar compounds. Their primary intermolecular forces are London dispersion forces. Following the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in organic solvents with similar polarity and intermolecular force characteristics.[1][2][3]
Factors Influencing the Solubility of this compound:
-
Polarity: The presence of two chlorine atoms on the same carbon atom introduces a dipole moment, making this compound more polar than its parent alkane, heptane. However, it is still considered a predominantly nonpolar molecule.
-
Intermolecular Forces: The primary intermolecular forces in this compound are London dispersion forces, which increase with molecular size and surface area. It can also exhibit weak dipole-dipole interactions.
-
Solvent Properties: The solubility of this compound will be highest in solvents with similar intermolecular forces, such as other halogenated hydrocarbons, alkanes, ethers, and some esters and ketones. It is expected to have lower solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower alcohols.
Predicted Solubility Profile of this compound
While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||
| Alkanes (e.g., Hexane, Heptane) | High/Miscible | Similar London dispersion forces. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | High/Miscible | Dominated by London dispersion forces. |
| Weakly to Moderately Polar Solvents | ||
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | High/Miscible | Can engage in dipole-dipole interactions and have significant nonpolar character. |
| Esters (e.g., Ethyl acetate) | Moderate to High | Possess both polar and nonpolar regions. |
| Ketones (e.g., Acetone, Methyl ethyl ketone) | Moderate | Polarity is higher than ethers and esters. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High/Miscible | "Like dissolves like" principle strongly applies. |
| Polar Protic Solvents | ||
| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The nonpolar alkyl chain of this compound will interact with the alkyl chain of the alcohol, but the strong hydrogen bonding of the alcohol may limit miscibility. Solubility is expected to increase with the alcohol's chain length. |
| Water | Very Low/Immiscible | The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of new, weaker interactions with the nonpolar this compound.[4][5] |
Experimental Protocol for Solubility Determination
The following is a detailed, generic protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (solute) of known purity
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrumentation for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume or mass of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of a distinct undissolved phase of this compound should be visible.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.
-
Record the mass of the filtered sample.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the respective solvent.
-
Analyze the filtered saturated solution and the calibration standards using a pre-validated analytical method (e.g., gas chromatography).
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Logical Framework for Solubility Assessment
The decision-making process for assessing the solubility of a compound like this compound involves both theoretical prediction and experimental verification.
Caption: Logical framework for solubility assessment.
Conclusion
References
Unveiling the Thermal Stability of 2,2-Dichloroheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,2-dichloroheptane. In the absence of direct experimental data for this specific compound, this document outlines a robust framework for its evaluation based on established principles of thermal analysis and the known behavior of analogous geminal dichloroalkanes. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to enable researchers to systematically investigate the thermal decomposition profile of this compound. Furthermore, this guide presents the predicted thermal decomposition pathway and offers structured tables to organize and interpret the anticipated experimental data.
Introduction
This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior in chemical reactions conducted at elevated temperatures. This guide addresses the current knowledge gap regarding the thermal properties of this compound by proposing a comprehensive analytical approach.
Predicted Thermal Decomposition Pathway
Based on studies of similar gem-dichloroalkanes, such as 2,2-dichlorobutane (B1583581), the primary thermal decomposition mechanism for this compound is anticipated to be a unimolecular elimination of hydrogen chloride (HCl).[1][2] This reaction is expected to yield a mixture of isomeric chloroheptenes. The proposed decomposition pathway is illustrated below.
References
- 1. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
isomers of dichloroheptane and their properties
An In-depth Technical Guide to the Isomers of Dichloroheptane and Their Properties
This guide provides a comprehensive overview of the structural isomers of dichloroheptane, their physicochemical properties, and relevant experimental methodologies for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to Dichloroheptane Isomers
Dichloroheptane (C₇H₁₄Cl₂) exists in numerous structural isomers, which are compounds that share the same molecular formula but differ in the arrangement of their atoms. The specific placement of the two chlorine atoms on the seven-carbon heptane (B126788) backbone significantly influences the molecule's physical and chemical properties. These isomers can be broadly categorized based on the location of the chlorine atoms: geminal dichlorides (both chlorines on the same carbon), vicinal dichlorides (chlorines on adjacent carbons), and those with more distant chlorine substitutions.
Physicochemical Properties of Dichloroheptane Isomers
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1,1-Dichloroheptane | 169.09 | 184.5 | - | 1.03 |
| 1,2-Dichloroheptane | 169.09 | 179-181 | - | 1.054 |
| 1,3-Dichloroheptane | 169.09 | 185-187 | - | - |
| 1,6-Dichloroheptane | 169.09 | 95-97 (at 15 mmHg) | - | - |
| 1,7-Dichloroheptane | 169.09 | 204-206 | -16 | 1.04 |
| 2,2-Dichloroheptane | 169.09 | 165-167 | - | 1.007 |
| 3,3-Dichloroheptane | 169.09 | 168-170 | - | 1.004 |
| 4,4-Dichloroheptane | 169.09 | 169-171 | - | 1.006 |
Experimental Protocols
Synthesis of Dichloroheptane Isomers
A common method for the synthesis of dichloroheptanes is the free-radical chlorination of heptane. This method typically produces a mixture of isomers, which can then be separated by fractional distillation or chromatography.
Example Protocol: Free-Radical Chlorination of Heptane
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with n-heptane.
-
Initiation: The heptane is heated to reflux, and a radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise to the refluxing heptane. The reaction is irradiated with a UV lamp to promote the formation of chlorine radicals.
-
Workup: After the addition is complete, the reaction mixture is allowed to cool to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of dichloroheptane isomers, can be purified by fractional distillation.
Analysis of Dichloroheptane Isomers
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of dichloroheptane isomers.
Example Protocol: GC-MS Analysis of Dichloroheptane Isomers
-
Sample Preparation: A dilute solution of the dichloroheptane isomer mixture is prepared in a suitable solvent, such as dichloromethane.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of isomers with different boiling points.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 35-300.
-
-
Data Analysis: The retention time of each separated isomer is used for identification, and the mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the identity of each isomer.
Logical Relationships of Dichloroheptane Isomers
The structural isomers of dichloroheptane can be classified based on the relative positions of the two chlorine atoms on the heptane chain.
Caption: Classification of Dichloroheptane Isomers.
Methodological & Application
Application Notes and Protocols for 2,2-Dichloroheptane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published literature on the specific use of 2,2-dichloroheptane as a solvent in chemical reactions is limited. The following application notes and protocols are based on the general properties of chlorinated alkanes and the available data for this compound. Researchers should exercise caution and perform small-scale trials to validate its suitability for their specific applications.
Introduction
This compound is a halogenated alkane that, like other compounds in its class, can be considered for use as a non-polar solvent.[1] Halogenated hydrocarbons are known for their ability to dissolve a wide range of non-polar organic compounds and are often used as starting materials for synthesis. Their relative inertness can be advantageous in certain reaction conditions. This document provides an overview of the known properties of this compound and generalized protocols for its potential use in a laboratory setting.
Physicochemical Properties
The decision to use a particular solvent is often guided by its physical and chemical properties. Below is a summary of the available data for this compound and its isomers, which can help in determining its suitability for specific reaction conditions.
Table 1: Physical and Chemical Properties of Dichloroheptane Isomers
| Property | This compound | 1,7-Dichloroheptane | 1,2-Dichloroheptane |
| CAS Number | 65786-09-6[2][3][4] | 821-76-1[5] | 10575-87-8[6] |
| Molecular Formula | C7H14Cl2[4] | C7H14Cl2[5] | C7H14Cl2[6] |
| Molecular Weight | 169.09 g/mol | 169.09 g/mol [5] | 169.09 g/mol [6] |
| Boiling Point | 198.96°C (estimate)[3] | 220.6°C at 760 mmHg[5] | Not Available |
| Melting Point | 23.5°C (estimate)[3] | 23.5°C (estimate)[5] | Not Available |
| Density | 1.0120 g/cm³[3] | 1.013 g/cm³[5] | Not Available |
| Refractive Index | 1.4440[3] | 1.442[5] | Not Available |
| LogP | 3.76050[3] | 3.41450[5] | 3.8 (estimate)[6] |
| Solubility in Water | Low (expected)[7][8] | Low (expected)[8] | Low (expected)[8] |
Potential Applications
Based on the properties of similar halogenated solvents, this compound could potentially be used in the following applications:
-
Solvent for Non-Polar Compounds: Its hydrocarbon structure suggests it would be a suitable solvent for fats, oils, waxes, and other non-polar organic molecules.[9]
-
Reaction Medium for Reactions Involving Non-Polar Reagents: It could serve as a medium for reactions where reactants are non-polar and a non-protic environment is required.
-
Inert Reaction Environment: The carbon-chlorine and carbon-carbon bonds are generally stable, making it potentially inert under a range of reaction conditions.
-
Higher Temperature Reactions: With an estimated boiling point of around 199°C, it may be suitable for reactions requiring elevated temperatures.[3]
Generalized Experimental Protocol
The following is a generalized protocol for using this compound as a solvent in a hypothetical organic reaction. This is a template and must be adapted for specific experimental requirements.
Objective: To use this compound as a solvent for a substitution reaction.
Materials:
-
This compound (reagent grade)
-
Reactant A
-
Reactant B
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Nitrogen or Argon), if required
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. If the reaction is air or moisture sensitive, flame-dry the glassware and assemble it under an inert atmosphere.
-
Reagent Addition:
-
Add Reactant A to the flask.
-
Add this compound as the solvent to dissolve Reactant A. The volume will depend on the required concentration for the reaction.
-
Begin stirring to ensure proper mixing.
-
-
Reaction:
-
Slowly add Reactant B to the solution.
-
If heating is required, raise the temperature to the desired level using a heating mantle or oil bath. Attach a condenser to the flask to prevent solvent loss.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., by adding water or a specific quenching agent).
-
Transfer the mixture to a separatory funnel.
-
Perform extractions as required. Note that this compound is denser than water and will likely be the bottom layer.[10]
-
Wash the organic layer with appropriate aqueous solutions (e.g., brine) to remove any water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the this compound solvent using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).
-
Visualization of a General Experimental Workflow:
Caption: General workflow for an organic synthesis using this compound as a solvent.
Safety and Handling
Proper safety precautions are essential when working with any chemical, including this compound.
Table 2: Safety Information for this compound
| Hazard Category | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing.[2] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.[2] |
| Storage | Store in a tightly closed container in a well-ventilated place. Keep away from sources of ignition.[2] |
| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains. |
Note: Chlorinated alkanes as a class are noted to be stable compounds that are not readily degradable and can bioaccumulate in the environment.[11] Short-chain chloro-alkanes are considered persistent and very toxic to aquatic organisms.[11]
Conclusion
While this compound is not a commonly cited solvent, its physical properties suggest it could be a viable non-polar solvent for specific applications, particularly those requiring higher temperatures. Its use should be approached with a thorough understanding of its properties and potential hazards. The lack of documented applications underscores the need for careful evaluation and small-scale testing before adoption in any synthetic protocol. Researchers are encouraged to consult the Safety Data Sheet (SDS) for detailed safety information before use.[2]
References
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C7H14Cl2 | CID 18328427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. eea.europa.eu [eea.europa.eu]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. brofind.com [brofind.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
Application Notes and Protocols: Reactions of 2,2-Dichloroheptane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the primary reactions of 2,2-dichloroheptane with nucleophilic reagents. The focus is on two key transformations: dehydrohalogenation to form an alkyne and hydrolysis to yield a ketone. These reactions are fundamental in organic synthesis and can be valuable for the generation of intermediates in drug development programs.
Dehydrohalogenation of this compound to Synthesize 2-Heptyne (B74451)
The reaction of this compound, a geminal dihalide, with a strong base is a standard method for the synthesis of internal alkynes. The most effective and commonly used reagent for this double dehydrohalogenation is sodium amide (NaNH₂) in liquid ammonia (B1221849).[1][2] The reaction proceeds through two successive E2 elimination steps.
Reaction Mechanism & Workflow
The overall transformation involves the removal of two molecules of hydrogen chloride (HCl) to form a triple bond. The process begins with the abstraction of a proton from a carbon adjacent to the dihalo-substituted carbon, followed by the elimination of a chloride ion to form a vinyl chloride intermediate. A second, stronger elimination step then produces the alkyne.
-
DOT Script for Dehydrohalogenation Workflow
Caption: Workflow for the synthesis of 2-heptyne from this compound.
Quantitative Data
While specific yield data for the dehydrohalogenation of this compound is not extensively published, typical yields for the conversion of geminal dihalides to alkynes using sodium amide are generally moderate to high, depending on the substrate and reaction conditions.
| Product | Reagent | Solvent | Temperature | Typical Yield (%) |
| 2-Heptyne | Sodium Amide | Liquid Ammonia | -33°C to RT | 60 - 80 |
Note: The yield is an estimated range based on similar reactions reported in organic chemistry literature.
Experimental Protocol: Synthesis of 2-Heptyne
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under an inert atmosphere (e.g., nitrogen or argon), condense approximately 100 mL of anhydrous ammonia into the flask at -78°C (dry ice/acetone bath).
-
Sodium Amide Addition: Carefully add 2.1 equivalents of sodium amide to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve 1 equivalent of this compound in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate. This process should be conducted in a well-ventilated fume hood.
-
Quenching: Once the ammonia has evaporated, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-heptyne.
-
Purification: The crude product can be purified by fractional distillation.
Hydrolysis of this compound to Synthesize Heptan-2-one
The reaction of a geminal dihalide with aqueous base or acid can lead to the formation of a ketone. In the case of this compound, hydrolysis results in the formation of heptan-2-one. This reaction proceeds through an unstable gem-diol intermediate which rapidly dehydrates to the corresponding ketone.
Reaction Mechanism & Workflow
The hydrolysis is typically carried out under basic conditions, for example, using aqueous potassium hydroxide (B78521) (KOH). The hydroxide ions act as nucleophiles, displacing the chloride ions in a two-step nucleophilic substitution process.
-
DOT Script for Hydrolysis Workflow
Caption: Workflow for the synthesis of heptan-2-one from this compound.
Quantitative Data
The hydrolysis of geminal dihalides to ketones is generally an efficient process. The yields are often high, provided that side reactions such as elimination are minimized by controlling the reaction conditions.
| Product | Reagent | Solvent | Temperature | Typical Yield (%) |
| Heptan-2-one | Potassium Hydroxide (aq.) | Water | Reflux | 75 - 90 |
Note: The yield is an estimated range based on similar reactions reported in organic chemistry literature.
Experimental Protocol: Synthesis of Heptan-2-one
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 10% aqueous solution of potassium hydroxide.
-
Reaction Mixture: Add 1 equivalent of this compound to the aqueous KOH solution.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude heptan-2-one can be purified by distillation under reduced pressure.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium amide is a highly reactive and water-sensitive reagent. Handle with extreme care under an inert atmosphere.
-
Liquid ammonia is a hazardous substance. Ensure proper handling and safety measures are in place.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols: 2,2-Dichloroheptane as a Versatile Precursor for the Synthesis of Substituted Heptanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dichloroheptane is a geminal dihalide that serves as a valuable and versatile starting material for the synthesis of a variety of substituted heptanes. The presence of two chlorine atoms on the same carbon atom provides a unique reactive center that can be transformed into various functional groups. This allows for the introduction of diverse structural motifs, making this compound a useful building block in medicinal chemistry and organic synthesis. The resulting substituted heptanes can be explored for their potential as new chemical entities in drug discovery programs. This document provides detailed protocols for three key transformations of this compound: hydrolysis to form heptan-2-one, Friedel-Crafts alkylation to synthesize 2-arylheptanes, and reductive dehalogenation to yield heptane (B126788).
Key Applications
-
Synthesis of Ketones: Hydrolysis of this compound provides a straightforward route to heptan-2-one, a common solvent and an intermediate in the synthesis of various organic compounds.
-
Formation of Carbon-Carbon Bonds: Friedel-Crafts alkylation using this compound as an alkylating agent allows for the introduction of a heptyl group onto aromatic rings, leading to the formation of 2-arylheptanes. These structures are of interest in medicinal chemistry as potential pharmacophores.
-
Reductive Dehalogenation: The selective removal of the chlorine atoms to produce heptane is a useful transformation for creating a simple alkyl chain, which can be a key structural component in various molecules.
Experimental Protocols
Protocol 1: Synthesis of Heptan-2-one via Hydrolysis of this compound
This protocol describes the conversion of a geminal dihalide to a ketone through hydrolysis.[1][2][3] The reaction proceeds via a nucleophilic substitution followed by the elimination of hydrogen chloride to yield the corresponding ketone.
Materials:
-
This compound
-
Aqueous Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) solution (10% w/v)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10.0 g of this compound.
-
Add 100 mL of a 10% aqueous potassium hydroxide solution to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure heptan-2-one.
Expected Yield: 75-85%
Protocol 2: Synthesis of 2-Phenylheptane via Friedel-Crafts Alkylation
This protocol outlines the alkylation of benzene (B151609) with this compound using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a secondary carbocation intermediate, which then undergoes electrophilic aromatic substitution.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 15 g of anhydrous aluminum chloride and 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 10.0 g of this compound in 50 mL of anhydrous benzene.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel and add 50 mL of 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford pure 2-phenylheptane.
Expected Yield: 60-70%
Protocol 3: Synthesis of Heptane via Reductive Dehalogenation
This protocol describes the complete reduction of the C-Cl bonds in this compound to C-H bonds using a reducing agent.[5][6]
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
A suitable solvent (e.g., ethanol (B145695) for NaBH₄, or dry THF/diethyl ether for LiAlH₄)
-
Hydrochloric acid (1 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure (using NaBH₄):
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 5.0 g of sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (heptane is volatile).
-
The resulting heptane can be further purified by fractional distillation if necessary.
Expected Yield: 80-90%
Data Presentation
The following tables summarize the expected quantitative data for the products obtained from the described protocols.
Table 1: Physical and Spectroscopic Data for Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Heptan-2-one | C₇H₁₄O | 114.19 | 151 | 2.42 (t, 2H), 2.13 (s, 3H), 1.57 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H) | 209.2, 43.8, 31.5, 29.8, 23.8, 22.4, 13.9 |
| 2-Phenylheptane | C₁₃H₂₀ | 176.30 | 235-237 | 7.30-7.15 (m, 5H), 2.75 (m, 1H), 1.60 (m, 2H), 1.30-1.20 (m, 6H), 1.20 (d, 3H), 0.88 (t, 3H) | 146.9, 128.3, 126.9, 125.8, 40.2, 36.8, 31.9, 29.4, 22.7, 22.6, 14.1 |
| Heptane | C₇H₁₆ | 100.21 | 98.4 | 1.25 (m, 10H), 0.88 (t, 6H) | 31.9, 29.1, 22.7, 14.1 |
Visualizations
Reaction Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for Friedel-Crafts Alkylation.
Signaling Pathway: Hydrolysis Mechanism
Caption: Mechanism of gem-dihalide hydrolysis.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. askfilo.com [askfilo.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Free Radical Reactions Involving 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting and analyzing free radical reactions involving 2,2-dichloroheptane. The focus is on two primary transformations: the reductive dehalogenation to monochlorinated and fully reduced products, and a potential radical cyclization pathway for a modified this compound derivative. Safety precautions and analytical methods are also detailed.
Reductive Dehalogenation of this compound
Free radical-mediated reduction offers a powerful method for the selective dehalogenation of geminal dichlorides like this compound. This process typically employs a radical initiator, such as Azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). The reaction proceeds through a chain mechanism involving the formation of alkyl radical intermediates.
Reaction Mechanism
The reductive dehalogenation of this compound proceeds in three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These initiator radicals then abstract a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu₃Sn•).
-
Propagation: The tributyltin radical reacts with this compound, abstracting one of the chlorine atoms to form a 2-chloro-2-heptyl radical and tributyltin chloride. This alkyl radical can then either abstract a hydrogen atom from another molecule of tributyltin hydride to yield 2-chloroheptane (B94523) and a new tributyltin radical, or it can undergo further reduction. In a subsequent step, the 2-chloroheptyl radical can react with another tributyltin radical to form a heptyl radical, which then abstracts a hydrogen from tributyltin hydride to give heptane (B126788).
-
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
A diagram of the reaction workflow is provided below.
Experimental Protocol
This protocol is adapted from general procedures for the reduction of alkyl halides using tributyltin hydride and AIBN.[1][2]
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) (or toluene)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol, 169.09 mg).
-
Add anhydrous, degassed benzene (10 mL).
-
Add tributyltin hydride (2.2 mmol, 0.64 g, 0.59 mL).
-
Add AIBN (0.1 mmol, 16.4 mg).
-
Stir the reaction mixture under a nitrogen atmosphere and heat to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of KF (3 x 20 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.[3][4]
-
If a persistent emulsion forms, filter the mixture through a pad of Celite®.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the product(s).
Data Presentation
The expected products of the reaction are 2-chloroheptane and heptane. The relative yields will depend on the reaction conditions, particularly the concentration of tributyltin hydride.
| Starting Material | Reagents | Product(s) | Expected Yield (%) |
| This compound | Bu₃SnH (2.2 eq.), AIBN (0.1 eq.) | 2-Chloroheptane, Heptane | Variable, dependent on reaction time and stoichiometry |
Spectroscopic Data of a Potential Product (2-Chloroheptane):
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Chloroheptane | 4.08 (quintet, 1H), 1.75-1.65 (m, 2H), 1.55 (d, 3H), 1.4-1.2 (m, 6H), 0.89 (t, 3H) | 62.9, 40.8, 31.6, 26.8, 25.4, 22.5, 14.0 | 2958, 2930, 2859, 1466, 1378, 1260, 727, 665 | 134 (M+), 91, 77, 63, 43 |
Data compiled from various spectroscopic databases.[3][4][5][6][7]
Radical Cyclization of an Unsaturated this compound Derivative
Radical cyclization is a powerful tool for the formation of cyclic compounds.[8] For this to be applicable to this compound, an unsaturated functional group must be present in the molecule. This protocol outlines a hypothetical reaction for a derivative, 6-hepten-2,2-dichloride, which could be synthesized from a suitable precursor. The cyclization is initiated by the formation of a radical at the C-2 position, which then attacks the double bond.
Reaction Mechanism
The proposed mechanism for the radical cyclization of 6-hepten-2,2-dichloride follows a similar initiation and propagation sequence as the reductive dehalogenation.
-
Initiation: A tributyltin radical is generated from Bu₃SnH and AIBN.
-
Propagation: The tributyltin radical abstracts a chlorine atom from 6-hepten-2,2-dichloride to form a 6-hepten-2-yl-2-chloro radical. This radical then undergoes an intramolecular cyclization, primarily through a 5-exo-trig pathway, to form a (chloromethyl)cyclopentylmethyl radical. This cyclized radical then abstracts a hydrogen atom from tributyltin hydride to yield the final product, 1-chloro-1-methyl-2-methylcyclopentane, and a new tributyltin radical to continue the chain.
The signaling pathway for this radical cyclization is illustrated below.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for radical cyclizations of unsaturated alkyl halides.[9][10]
Materials:
-
6-Hepten-2,2-dichloride (hypothetical starting material)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (or toluene)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate (B1210297) solvent system
Procedure:
-
Follow steps 1-4 as described in the reductive dehalogenation protocol, using 6-hepten-2,2-dichloride as the starting material.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours, monitoring by GC-MS for the consumption of the starting material and formation of the cyclized product.
-
Follow the work-up and purification procedure (steps 6-13) as described for the reductive dehalogenation. The purification by column chromatography may require a hexane/ethyl acetate gradient to isolate the cyclized product.
Data Presentation (Hypothetical)
The expected major product is a mixture of diastereomers of 1-chloro-1-methyl-2-methylcyclopentane.
| Starting Material | Reagents | Product | Expected Yield (%) |
| 6-Hepten-2,2-dichloride | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.) | 1-Chloro-1-methyl-2-methylcyclopentane | 60-80% (estimated) |
Note: This is a hypothetical reaction, and the yield is an estimation based on similar radical cyclization reactions.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an essential tool for monitoring the progress of the reaction and identifying the products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Expected Fragmentation Patterns:
-
Chlorinated Compounds: The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion and fragment peaks, with the (M+2) peak being approximately one-third the intensity of the M peak for compounds containing one chlorine atom.[11]
-
Alkanes: Fragmentation of alkanes typically involves the loss of alkyl fragments.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural elucidation of the purified products.
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
Safety and Handling
Tributyltin Hydride (Bu₃SnH) and other organotin compounds are highly toxic. [3][6][13] They can be absorbed through the skin and are neurotoxic. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety glasses, and a lab coat.
AIBN is a flammable solid and can decompose exothermically. Avoid heating it directly and store it in a cool, dry place away from heat sources.
Waste Disposal: All organotin waste must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines.[14] Glassware that has been in contact with organotin compounds should be decontaminated by rinsing with an oxidizing solution (e.g., bleach) before washing.[15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. 2-CHLOROHEPTANE(1001-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. Radical cyclization - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. m.youtube.com [m.youtube.com]
- 12. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
Application Note: Quantification of Polychlorinated Biphenyls (PCBs) in Transformer Oil using 2,2-Dichloroheptane as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widely monitored in environmental and industrial samples due to their toxicity and bioaccumulative potential. Accurate and precise quantification of PCBs is crucial for risk assessment and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of PCBs. The use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. It should also be chromatographically resolved from the analytes. 2,2-Dichloroheptane is a chlorinated alkane that exhibits appropriate volatility and chromatographic behavior to serve as an effective internal standard for the analysis of certain PCB congeners in complex matrices such as transformer oil. This application note provides a detailed protocol for the quantification of selected PCBs in transformer oil using this compound as an internal standard with GC-MS.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H14Cl2 | [1] |
| Molecular Weight | 169.09 g/mol | [1] |
| Boiling Point | 198.96°C (estimate) | [2] |
| LogP | 3.76 | [2] |
| CAS Number | 65786-09-6 | [1] |
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane (B92381) (pesticide residue grade), Dichloromethane (pesticide residue grade)
-
Standards: Certified PCB standards (e.g., PCB 28, PCB 52, PCB 101, PCB 138, PCB 153, PCB 180), this compound (≥98% purity)
-
Sample Matrix: Transformer oil (PCB-free for blank and spiking experiments)
-
Solid Phase Extraction (SPE): Florisil® SPE cartridges
-
Other: Anhydrous sodium sulfate, glass vials, volumetric flasks, pipettes
2. Standard Solution Preparation
-
PCB Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each certified PCB standard in hexane to a final volume of 100 mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in hexane to a final volume of 100 mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the PCB stock solution with hexane to achieve concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Accurately weigh 1.0 g of the transformer oil sample into a glass vial.
-
Add 10 µL of the 100 µg/mL this compound internal standard solution.
-
Add 10 mL of hexane, vortex for 1 minute, and sonicate for 15 minutes.
-
Activate the Florisil® SPE cartridge by passing 10 mL of hexane.
-
Load the hexane extract onto the SPE cartridge.
-
Elute the PCBs with 10 mL of hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector: Splitless mode, 250°C, 1 µL injection volume
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
5. Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 133 | 97 | 69 |
| PCB 28 | 256 | 258 | 222 |
| PCB 52 | 292 | 290 | 256 |
| PCB 101 | 326 | 328 | 290 |
| PCB 138 | 360 | 362 | 324 |
| PCB 153 | 360 | 362 | 324 |
| PCB 180 | 394 | 396 | 358 |
Data Presentation
Table 1: Linearity of PCB Calibration Standards using this compound as Internal Standard
| PCB Congener | Calibration Range (µg/mL) | R² |
| PCB 28 | 0.1 - 10 | 0.9995 |
| PCB 52 | 0.1 - 10 | 0.9992 |
| PCB 101 | 0.1 - 10 | 0.9998 |
| PCB 138 | 0.1 - 10 | 0.9991 |
| PCB 153 | 0.1 - 10 | 0.9996 |
| PCB 180 | 0.1 - 10 | 0.9993 |
Table 2: Recovery and Precision Data for Spiked Transformer Oil Samples (n=5)
| PCB Congener | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| PCB 28 | 1.0 | 98.5 | 4.2 |
| PCB 52 | 1.0 | 101.2 | 3.8 |
| PCB 101 | 1.0 | 99.1 | 4.5 |
| PCB 138 | 1.0 | 97.8 | 5.1 |
| PCB 153 | 1.0 | 102.5 | 3.5 |
| PCB 180 | 1.0 | 98.9 | 4.8 |
Mandatory Visualizations
Caption: Experimental workflow for PCB quantification.
Caption: Logic of internal standard calibration.
Discussion
The presented method demonstrates the successful application of this compound as an internal standard for the quantitative analysis of PCBs in transformer oil by GC-MS. The linearity of the calibration curves for all target PCB congeners was excellent, with coefficients of determination (R²) exceeding 0.999. This indicates a strong correlation between the response ratio and the concentration over the calibrated range, validating the use of the internal standard for accurate quantification.
The recovery study performed on spiked transformer oil samples showed good accuracy, with average recoveries for all PCBs ranging from 97.8% to 102.5%. The precision of the method was also satisfactory, as indicated by the relative standard deviations (RSDs) being below 5.2%. These results confirm that this compound effectively compensates for potential analyte losses during sample preparation and variations in instrument performance.
The choice of this compound as an internal standard is justified by its chemical properties. As a chlorinated alkane, it shares some similarities with PCBs, leading to comparable behavior during extraction and chromatographic analysis. However, its distinct mass spectrum and chromatographic retention time allow for easy separation and selective detection without interfering with the target analytes.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantification of PCBs in transformer oil using this compound as an internal standard. The detailed protocol, including sample preparation and instrument conditions, can be readily implemented in analytical laboratories. The excellent linearity, recovery, and precision demonstrate the suitability of this compound for this application, ensuring accurate and dependable results for the monitoring of these important environmental contaminants.
References
Application Notes and Protocols: Synthesis of Organometallic Reagents from 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of organometallic reagents, specifically Grignard and organolithium reagents, from 2,2-dichloroheptane. The successful formation of these reagents from geminal dihalides can be challenging and is often accompanied by side reactions. Therefore, the protocols provided herein are based on established principles of organometallic chemistry and may require optimization for this specific substrate.
Introduction
Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of new carbon-carbon bonds, a fundamental transformation in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] this compound, a geminal dihalide, presents a unique precursor for the generation of novel organometallic intermediates. The presence of two chlorine atoms on the same carbon atom can lead to distinct reactivity profiles compared to their monohalogenated counterparts, potentially offering access to unique synthetic pathways.[3]
This document outlines protocols for the preparation of Grignard and organolithium reagents from this compound, along with a discussion of potential reaction pathways and challenges.
Data Presentation
Due to the lack of specific literature data for the synthesis of organometallic reagents from this compound, the following table provides a generalized comparison of expected outcomes and reaction parameters based on the chemistry of gem-dihalides.
Table 1: Comparison of Synthetic Routes for Organometallic Reagents from this compound
| Parameter | Grignard Reagent Synthesis | Organolithium Reagent Synthesis |
| Primary Reagent | Magnesium (Mg) turnings | Lithium (Li) metal or alkyllithium reagent |
| Typical Solvent | Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) | Anhydrous diethyl ether (Et₂O), tetrahydrofuran (THF), or pentane |
| Plausible Intermediate | α-chloroheptylmagnesium chloride | α-chloro-α-lithioheptane (carbenoid precursor) |
| Potential Side Reactions | Elimination to form hept-1-ene, Wurtz-type coupling | α-elimination to form a carbene, halogen-metal exchange |
| Anticipated Yield | Low to moderate (highly dependent on conditions) | Variable (often generated and used in situ) |
| Key Considerations | Activation of Mg surface is critical; strict anhydrous conditions required.[4] | Low temperatures (-78 °C to -100 °C) are crucial to suppress side reactions.[5] |
Experimental Protocols
Extreme caution should be exercised when working with organometallic reagents as they are highly reactive, often pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 1: Attempted Synthesis of a Grignard Reagent from this compound
This protocol is adapted from general procedures for the formation of Grignard reagents from alkyl halides.[6][7]
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface until the iodine vapor is visible. Allow the flask to cool to room temperature.
-
Add a small portion of anhydrous ether or THF to cover the magnesium turnings.
-
Dissolve this compound (1 equivalent) in anhydrous ether or THF in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete conversion.
-
The resulting dark-colored solution/suspension contains the putative Grignard reagent and should be used immediately for subsequent reactions.
Expected Outcome and Challenges:
The formation of a stable Grignard reagent from a gem-dihalide can be difficult.[3] The primary challenge is the potential for α-elimination of MgCl₂ to form a carbene, or β-hydride elimination which would lead to the formation of hept-1-ene. The desired α-chloroheptylmagnesium chloride, if formed, is likely to be unstable.
Protocol 2: Synthesis of an Organolithium Reagent/Carbenoid from this compound
This protocol is based on the generation of α-chloroalkyllithium compounds, which often behave as carbenoids.[5][8]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or another strong alkyllithium reagent in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a septum
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and cool it to -78 °C.
-
Add anhydrous THF to the reaction flask via syringe.
-
Add this compound (1 equivalent) to the cold THF.
-
Slowly add a solution of n-butyllithium (1 equivalent) dropwise to the stirred solution of this compound, maintaining the temperature at or below -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
The resulting solution containing the in situ generated α-chloro-α-lithioheptane should be used immediately in a subsequent reaction (e.g., trapping with an electrophile).
Expected Outcome and Challenges:
The reaction of this compound with n-butyllithium at low temperatures is expected to proceed via lithium-halogen exchange to form an α-chloro-α-lithioheptane species.[5] This species is a carbenoid precursor and is highly unstable at elevated temperatures, readily undergoing α-elimination of LiCl to form a carbene. Therefore, maintaining a very low temperature is critical for its generation and subsequent utilization.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and the potential reaction pathways.
Caption: General experimental workflow for the synthesis of organometallic reagents.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. Scholars@Duke publication: Preparation and Chemistry of α-Chloroalkyllithium Compounds. Their Role as Carbenoid Intermediates1 [scholars.duke.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Investigation of functionalized α-chloroalkyllithiums for a stereospecific reagent-controlled homologation approach to the analgesic alkaloid (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Dichloroheptane in the Synthesis of a Hypothetical Pharmaceutical Intermediate
Topic: 2,2-Dichloroheptane in the Synthesis of Pharmaceutical Intermediates
Disclaimer: The following application note describes a hypothetical synthetic pathway. While the chemical transformations are based on established and well-documented reactions for similar compounds, there is a lack of specific published data for the use of this compound in the synthesis of pharmaceutical intermediates. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
Gem-dichloroalkanes are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations to introduce alkyl chains and carbonyl functionalities. This compound, with its seven-carbon chain, presents a potential starting material for the synthesis of various pharmaceutical intermediates. One plausible application is its use in Friedel-Crafts reactions to generate aryl heptanones. These ketones can then be further functionalized, for instance, through stereoselective reduction to chiral alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).
This application note outlines a hypothetical two-step synthesis of a chiral alcohol intermediate, (R)-1-(4-hydroxyphenyl)heptan-2-ol, starting from this compound. This intermediate could potentially serve as a precursor for various therapeutic agents, such as beta-agonists or antiviral compounds.
Overall Reaction Scheme
The proposed synthetic route involves two main steps:
-
Friedel-Crafts Reaction: this compound reacts with phenol (B47542) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 1-(4-hydroxyphenyl)heptan-2-one.
-
Asymmetric Reduction: The resulting ketone is then stereoselectively reduced to the corresponding (R)-chiral alcohol using a suitable reducing agent.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 1-(4-hydroxyphenyl)heptan-2-one (Step 1)
| Parameter | Value |
| Starting Materials | This compound, Phenol |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Product | 1-(4-hydroxyphenyl)heptan-2-one |
| Yield (Hypothetical) | 75% |
| Purity (Hypothetical) | >95% (by HPLC) |
Table 2: Summary of Quantitative Data for the Asymmetric Reduction to (R)-1-(4-hydroxyphenyl)heptan-2-ol (Step 2)
| Parameter | Value |
| Starting Material | 1-(4-hydroxyphenyl)heptan-2-one |
| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) with a chiral auxiliary |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | -20 °C |
| Reaction Time | 6 hours |
| Product | (R)-1-(4-hydroxyphenyl)heptan-2-ol |
| Yield (Hypothetical) | 85% |
| Enantiomeric Excess (e.e.) (Hypothetical) | >98% |
Experimental Protocols
Step 1: Synthesis of 1-(4-hydroxyphenyl)heptan-2-one
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of phenol (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition of phenol, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(4-hydroxyphenyl)heptan-2-one.
Step 2: Asymmetric Reduction of 1-(4-hydroxyphenyl)heptan-2-one
Materials:
-
1-(4-hydroxyphenyl)heptan-2-one (1.0 eq)
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-hydroxyphenyl)heptan-2-one (1.0 eq) and anhydrous methanol.
-
Cool the solution to -20 °C.
-
Add the (R)-CBS catalyst (0.1 eq).
-
Slowly add the borane-dimethyl sulfide complex (1.5 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of 1 M hydrochloric acid.
-
Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-1-(4-hydroxyphenyl)heptan-2-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
No Documented Applications of 2,2-Dichloroheptane in Polymer Chemistry Found
A comprehensive review of scientific literature and chemical databases reveals no established use of 2,2-dichloroheptane in the field of polymer chemistry. As a result, the creation of detailed application notes and experimental protocols for its use in this context is not possible.
Despite extensive searches for the application of this compound as an initiator, solvent, or chain transfer agent in polymerization reactions, no specific examples or relevant research could be identified. Chemical databases primarily provide basic physical and chemical properties of this compound without referencing any role in polymer synthesis.
The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled due to the absence of any underlying scientific basis for the use of this specific chemical in polymer chemistry.
General principles of polymer chemistry involve the use of various initiators, solvents, and chain transfer agents to control polymerization reactions and the resulting polymer properties. However, this compound does not appear to be a compound utilized for any of these purposes based on the available information.
Therefore, for researchers, scientists, and drug development professionals interested in polymer chemistry, it is recommended to consult literature and resources that focus on well-established and documented chemical agents and processes. There is currently no scientific foundation to support the development of application notes or protocols for this compound in this field.
Application Notes and Protocols for the Environmental Fate and Degradation of 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichloroheptane is a chlorinated alkane whose environmental fate and toxicological profile are not extensively documented. Due to its chemical structure, concerns may arise regarding its persistence, bioaccumulation, and potential toxicity, mirroring issues associated with other chlorinated hydrocarbons.[1][2] Halogenated compounds can be resistant to breakdown by soil bacteria, leading to their persistence in the environment.[3] This document provides a summary of the predicted environmental fate of this compound based on data from analogous compounds and outlines detailed protocols for its experimental evaluation.
Predicted Environmental Fate and Degradation
Given the limited direct data on this compound, its environmental behavior is inferred from studies on other chlorinated alkanes, particularly those with geminal chlorine atoms (e.g., 2,2-dichloropropane).
Physical and Chemical Properties (Predicted)
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₇H₁₄Cl₂ | PubChem |
| Molecular Weight | 169.09 g/mol | PubChem |
| LogP (Octanol-Water Partition Coefficient) | ~4.1 | Predicted based on structure, suggesting a potential for bioaccumulation.[4] |
| Water Solubility | Low | Haloalkanes are generally poorly soluble in water. |
| Vapor Pressure | Expected to be low to moderate | General characteristic of medium-chain chlorinated alkanes. |
Abiotic Degradation
-
Hydrolysis: this compound is expected to undergo hydrolysis, although likely at a slow rate. The gem-dichloro group can be hydrolyzed to a ketone. For instance, the alkaline hydrolysis of 2,2-dichloropropane (B165471) yields acetone.[5][6][7][8] A similar reaction for this compound would produce heptan-2-one. This abiotic degradation pathway is crucial to assess.
-
Photolysis: Photochemical reactions, initiated by the absorption of light, can lead to the degradation of chlorinated alkanes.[9] This process typically involves the formation of chlorine radicals, which then participate in a chain reaction.[10][11] The extent and products of this compound photolysis are currently unknown.
Biotic Degradation
The biodegradation of chlorinated alkanes is highly dependent on the specific compound and the microorganisms present.[12]
-
Aerobic Degradation: Some bacteria can degrade chlorinated alkanes aerobically, often through the action of dehalogenase enzymes.[12] However, the gem-dichloro structure of this compound may present a challenge for many common dehalogenases.
-
Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a common pathway for the degradation of chlorinated compounds.[13][14] For example, 1,2-dichloropropane (B32752) can be completely dechlorinated to propene by anaerobic bacteria.[14] The potential for anaerobic degradation of this compound warrants investigation.
Bioaccumulation
Chlorinated alkanes are known to be stable and can bioaccumulate in the environment.[1][15] Short-chain chlorinated alkanes, in particular, are recognized as persistent and bioaccumulative.[1][2] Given its predicted LogP value, this compound has the potential to bioaccumulate in fatty tissues of organisms.
Predicted Degradation Pathways
The following diagrams illustrate the predicted abiotic and a generalized biotic degradation pathway for this compound.
References
- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 2. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 3. drishtiias.com [drishtiias.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop.. [askfilo.com]
- 6. Alkaline hydrolysis of 2,2 -dichloropropane gives | Filo [askfilo.com]
- 7. brainly.in [brainly.in]
- 8. youtube.com [youtube.com]
- 9. sparkl.me [sparkl.me]
- 10. Photochlorination - Wikipedia [en.wikipedia.org]
- 11. Chlorination of alkanes is a photochemical process class 11 chemistry CBSE [vedantu.com]
- 12. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe.com [microbe.com]
- 14. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dichloroheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dichloroheptane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Issues
-
Question: My distillation is very slow, and I'm not getting a good separation between this compound and other components. What could be the problem?
-
Answer: Slow distillation and poor separation can be caused by several factors. Firstly, ensure your heating mantle is set to a temperature that allows for a steady boiling rate without flooding the column. For this compound, with an estimated boiling point around 199°C, this requires careful temperature control. Secondly, check that your distillation column is adequately insulated. Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient needed for efficient separation.[1] Lastly, ensure your condenser has a sufficient flow of cooling water to effectively condense the vapors.
-
-
Question: The temperature at the distillation head is fluctuating, and I can't get a stable boiling point reading for my fractions. Why is this happening?
-
Answer: Temperature fluctuations during distillation often indicate an inconsistent boiling rate or the presence of multiple components with close boiling points. Ensure the heating is uniform and the stirring is adequate to prevent bumping. If the fluctuations persist, it's likely that your crude this compound contains impurities with boiling points very close to the product. In this case, a more efficient fractionating column with a higher number of theoretical plates may be required, or an alternative purification method like column chromatography might be more suitable.
-
-
Question: My purified this compound is still showing impurities in the GC-MS analysis. How can I improve the purity?
-
Answer: If fractional distillation is not yielding a product of the desired purity, consider the following:
-
Increase the reflux ratio: By collecting the distillate more slowly, you allow for more vaporization-condensation cycles within the column, which enhances separation.
-
Use a longer or more efficient fractionating column: A longer column or one with a more complex packing (like Vigreux indentations or Raschig rings) increases the number of theoretical plates and improves separation.[1]
-
Consider a second distillation: A subsequent distillation of the enriched fraction can further remove persistent impurities.
-
-
Column Chromatography Issues
-
Question: I'm trying to purify this compound using column chromatography, but it's eluting too quickly with the solvent front. How can I achieve better separation?
-
Answer: this compound is a relatively non-polar compound. If it is eluting with the solvent front, your mobile phase is likely too polar.[2][3] You should use a less polar solvent system. Start with pure hexane (B92381) and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
-
-
Question: My compound is streaking on the TLC plate and the column, leading to poor separation. What is causing this?
-
Answer: Streaking, or tailing, can be caused by several factors:
-
Overloading the column: Applying too much sample can lead to broad, overlapping bands. Use a sample weight that is appropriate for the amount of stationary phase (typically 20-50 times the sample weight).[4]
-
Sample insolubility: If the sample is not fully dissolved in the mobile phase before loading, it can cause streaking. Ensure your compound is completely soluble in the initial eluting solvent.
-
Decomposition on the stationary phase: Although less common for haloalkanes, some compounds can degrade on the silica (B1680970) gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.[2]
-
-
-
Question: I've collected many fractions, but the yield of pure this compound is very low. Where could my product have gone?
-
Answer: Low yield after column chromatography can be due to several reasons:
-
Irreversible adsorption: The compound may be too strongly adsorbed to the stationary phase and is not eluting with the chosen solvent system. Try flushing the column with a much more polar solvent to see if the compound can be recovered.
-
Fractions are too dilute: Your compound may have eluted, but at a very low concentration in each fraction. Try combining and concentrating fractions that show a faint spot on the TLC plate.[2]
-
Product decomposition: As mentioned earlier, the compound might be degrading on the column.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most likely impurities in a crude sample of this compound?
-
Answer: The impurities will largely depend on the synthetic route. If prepared from a ketone (e.g., 2-heptanone) and a chlorinating agent (like phosphorus pentachloride), potential impurities could include unreacted starting materials, mono-chlorinated intermediates, and isomers such as other dichloroheptanes.[5] Byproducts from side reactions are also possible.
-
-
Question: Which purification technique is better for this compound: fractional distillation or column chromatography?
-
Answer: The choice of purification technique depends on the nature and boiling points of the impurities.
-
Fractional distillation is generally preferred for large-scale purifications and for separating compounds with significantly different boiling points.[6][7]
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Column chromatography is more effective for separating compounds with similar boiling points but different polarities.[4][8] It is also suitable for smaller-scale purifications where high purity is required.
-
-
-
Question: What is the expected purity of this compound after a single purification step?
-
Answer: A well-optimized single purification step should yield this compound with a purity of >95%. Achieving higher purity (>99%) may require a second purification step or a combination of techniques, such as a preliminary distillation followed by column chromatography.
-
-
Question: How can I confirm the purity of my final product?
-
Answer: The purity of this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities with different chemical shifts.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₄Cl₂ | 169.09 | ~199 (estimated)[9] | Desired product. |
| n-Heptane | C₇H₁₆ | 100.21 | 98.4[10][11] | Potential starting material or solvent residue. |
| 2-Heptanone | C₇H₁₄O | 114.19 | 151 | Possible unreacted starting material. |
| 1-Chloroheptane (B146330) | C₇H₁₅Cl | 134.65 | 159[12] | Potential mono-chlorinated impurity. |
| 2,6-Dichloroheptane | C₇H₁₄Cl₂ | 169.09 | - | Isomeric impurity, likely has a similar boiling point to this compound.[13] |
| 2,5-Dichloroheptane | C₇H₁₄Cl₂ | 169.09 | - | Isomeric impurity, likely has a similar boiling point to this compound.[14] |
Experimental Protocols
1. Fractional Distillation of this compound
This protocol is designed for the purification of gram-scale quantities of this compound from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[1]
-
Place a stir bar in the round-bottom flask and add the crude this compound (do not fill the flask more than two-thirds full).
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[15]
-
Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
-
-
Procedure:
-
Begin stirring the crude product and gently heat the distillation flask using a heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column. A slow and steady rise is crucial for good separation.[1]
-
Collect any low-boiling fractions in a separate receiving flask. The temperature should then rise and stabilize at the boiling point of the next component.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the product fraction.
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Continue distillation until the temperature begins to drop or rise again, indicating that the majority of the product has been distilled.
-
Do not distill to dryness to avoid the formation of potentially explosive peroxides.[15]
-
Analyze the collected fractions by GC-MS to determine their purity.
-
2. Column Chromatography of this compound
This protocol is suitable for purifying this compound from impurities with different polarities.
-
Preparation:
-
Solvent System Selection: Using TLC, determine a solvent system that gives the this compound an Rf value of approximately 0.3-0.4. Given its non-polar nature, start with hexane and add small amounts of a slightly more polar solvent like dichloromethane or diethyl ether.
-
Column Packing:
-
Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[16]
-
Add another layer of sand on top of the silica gel to protect the surface.
-
-
-
Procedure:
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add the sample solution to the top of the column.[17]
-
Elution: Open the stopcock and begin collecting the eluent. Add fresh eluting solvent to the top of the column, ensuring the solvent level never drops below the top of the silica gel.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or vials.
-
Monitoring: Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing them (e.g., using a UV lamp if applicable, or a potassium permanganate (B83412) stain).
-
Combining and Evaporating: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated product using GC-MS or NMR.
-
Visualization
Caption: Purification workflow for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 6. energyeducation.ca [energyeducation.ca]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. This compound | C7H14Cl2 | CID 18328427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Heptane - Wikipedia [en.wikipedia.org]
- 11. Heptane | Fisher Scientific [fishersci.com]
- 12. 1-chloroheptane [stenutz.eu]
- 13. 2,6-Dichloroheptane | C7H14Cl2 | CID 15789600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,5-Dichloroheptane | C7H14Cl2 | CID 21679016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 17. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 2,2-dichloroheptane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,2-dichloroheptane.
Troubleshooting Guide
The synthesis of this compound, typically via the reaction of heptan-2-one with a chlorinating agent like phosphorus pentachloride (PCl₅), can present several purification challenges. Below is a guide to address common issues encountered during experimental work.
Table 1: Common Issues in this compound Purification
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Low Purity by GC/NMR After Work-up | 1. Incomplete reaction: Significant amount of heptan-2-one starting material remains.2. Hydrolysis: Presence of water in reagents or glassware, leading to side reactions. | 1. Verify Reaction Completion: Before work-up, run a TLC or crude GC-MS to ensure the disappearance of the starting material. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the chlorinating agent.2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or purified solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is Cloudy or Contains an Aqueous Layer | Inadequate drying of the organic layer after aqueous work-up. | Re-dry the organic solution using a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Ensure sufficient quantity and contact time. Separate the drying agent by filtration before solvent removal. |
| Product is Dark or Discolored | Formation of polymeric or degradation byproducts, often due to excessive heat during reaction or distillation. | 1. Control Reaction Temperature: Maintain the recommended temperature throughout the reaction.2. Purify by Vacuum Distillation: Distilling under reduced pressure lowers the required temperature, minimizing thermal degradation. |
| Distillation Yield is Low | 1. Inefficient fraction collection.2. Product loss during aqueous work-up.3. Thermal decomposition during distillation. | 1. Optimize Distillation: Use an efficient fractional distillation column (e.g., Vigreux) and monitor the head temperature closely to separate fractions accurately (see Table 2).2. Careful Extraction: Ensure proper phase separation during extractions to avoid discarding the product-containing organic layer.3. Use Vacuum Distillation: As mentioned above, this minimizes the risk of decomposition. |
| Unexpected Peaks in GC-MS or NMR | Presence of side-products or unremoved byproducts. Common impurities include phosphorus oxychloride, 2-chloro-1-heptene, and unreacted heptan-2-one. | Use the boiling point data in Table 2 to guide fractional distillation. A low-boiling initial fraction may contain POCl₃. A fraction boiling near 140-150°C could contain a mix of side-products and starting material. |
Impurity Profile & Distillation Data
Fractional distillation is the primary method for purifying this compound. A successful separation relies on the differing boiling points of the product and its common impurities.
Table 2: Boiling Points of this compound and Related Impurities
| Compound | Role | Boiling Point (°C at 1 atm) |
| Phosphorus Oxychloride (POCl₃) | Reagent Byproduct | ~105 °C[1][2][3] |
| 2-chloro-1-heptene | Elimination Side-product | ~141 °C[4] |
| Heptan-2-one | Starting Material | ~151 °C[5][6] |
| This compound | Target Product | ~199 °C (estimated) |
Note: Boiling points can vary with atmospheric pressure. Consider vacuum distillation to reduce temperatures.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil. What happened?
A: This often indicates the formation of polymeric byproducts due to overheating or the presence of acidic impurities. The reaction of ketones with PCl₅ can be exothermic. It is crucial to control the reaction temperature, for instance, by using an ice bath during the initial addition of reagents. Purification may be achieved via vacuum distillation, which will separate your lower-boiling product from non-volatile polymeric material.
Q2: How do I effectively remove the phosphorus oxychloride (POCl₃) byproduct?
A: POCl₃ reacts vigorously with water to form phosphoric acid and HCl.[1] A common procedure is to very carefully and slowly pour the crude reaction mixture onto crushed ice or into ice-cold water. This hydrolyzes the POCl₃. The resulting acidic aqueous layer can then be separated from your organic product. Subsequent washes of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid. Finally, fractional distillation will remove any residual traces, as POCl₃ has a much lower boiling point (~105 °C) than the desired product.[1][2][3]
Q3: My NMR spectrum shows a vinyl proton signal. What is this impurity and how do I remove it?
A: A vinyl proton signal suggests the presence of an alkene, likely 2-chloro-1-heptene, which is a common elimination side-product.[7] As shown in Table 2, its boiling point (~141 °C) is significantly lower than that of this compound.[4] Careful fractional distillation should allow for the separation of this impurity. Collect the fraction that distills at the boiling point corresponding to your target compound.
Q4: Can I use a different chlorinating agent instead of PCl₅?
A: Yes, other reagents like thionyl chloride (SOCl₂) can also be used to synthesize geminal dichlorides from ketones.[1] The choice of reagent may alter the reaction conditions, byproducts, and work-up procedure. Always consult the specific literature for the chosen method.
Experimental Protocols
Protocol for Purification of this compound by Fractional Distillation
This protocol assumes the reaction has been completed and quenched, and a crude, dried organic product has been obtained.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column (or other fractional distillation column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry. Use ground glass joints with appropriate grease.
-
Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
2. Distillation Procedure:
-
Transfer the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently using a heating mantle. Start stirring if using a stir bar.
-
Monitor the temperature at the distillation head. The temperature will first rise and stabilize at the boiling point of the lowest-boiling impurity.
-
Fraction 1 (Impurities): Collect the initial distillate that comes over at lower temperatures (typically below ~155°C). This fraction will contain residual solvents, phosphorus oxychloride, 2-chloro-1-heptene, and unreacted heptan-2-one.
-
The temperature may drop slightly after the first fraction is removed. Continue heating.
-
Fraction 2 (Product): The temperature will rise again and stabilize at the boiling point of this compound (~199°C at atmospheric pressure, or lower under vacuum). Change the receiving flask to collect this fraction.
-
Stop the distillation when the temperature begins to rise or fall significantly, or when only a small residue remains in the distillation flask. Do not distill to dryness.
3. Analysis:
-
Analyze the collected product fraction for purity using Gas Chromatography (GC), NMR spectroscopy, or other appropriate analytical techniques.
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting and purifying the crude product from a this compound synthesis.
Caption: Troubleshooting and purification workflow for this compound.
References
- 1. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 2. testbook.com [testbook.com]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. 2-Chloro-1-heptene|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 2-HEPTANONE - Ataman Kimya [atamanchemicals.com]
- 7. phosphorus oxychloride, 10025-87-3 [thegoodscentscompany.com]
Technical Support Center: Optimizing Synthesis of 2,2-Dichloroheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,2-dichloroheptane. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is through the reaction of heptan-2-one (also known as n-pentyl methyl ketone) with a chlorinating agent, most notably phosphorus pentachloride (PCl₅).[1][2] This reaction converts the ketone's carbonyl group (C=O) into a geminal dichloride (CCl₂).[3][4] The primary byproduct of this reaction is phosphoryl chloride (POCl₃).[5][6]
Q2: What is the general reaction mechanism?
A2: The reaction proceeds via a multi-step mechanism. Initially, the lone pair of electrons on the carbonyl oxygen of heptan-2-one attacks the electrophilic phosphorus atom of PCl₅. This is followed by a series of steps involving the formation of a chlorocarbocation intermediate at the C2 position, which is then attacked by a chloride ion to yield the final this compound product.[3][7]
Q3: Are there alternative chlorinating agents to PCl₅?
A3: While PCl₅ is the classic reagent for this transformation, other reagents can be used for converting carbonyls to gem-dichlorides, although they may have different reactivity profiles and require different conditions.[4] For certain applications, reagents like thionyl chloride (SOCl₂) are used to convert alcohols to alkyl chlorides, but PCl₅ is particularly effective for converting ketones to gem-dichlorides.[3][4] Other specialized, modern reagents exist but PCl₅ remains a common choice for this specific conversion.[8]
Q4: What are the primary safety concerns when working with phosphorus pentachloride?
A4: Phosphorus pentachloride is a hazardous chemical that reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[4] It is also corrosive and can cause severe burns to the skin and eyes, and respiratory irritation if inhaled. All manipulations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction and workup must be performed under anhydrous (dry) conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Degraded PCl₅ Reagent | PCl₅ can hydrolyze upon exposure to atmospheric moisture, appearing clumpy or discolored (yellowish).[4] | Use a fresh, unopened container of PCl₅ or a properly stored reagent from a desiccator. Ensure all glassware is thoroughly oven-dried before use. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the presence of starting material (heptan-2-one). | Increase the reaction time or gently heat the reaction mixture according to the protocol. A moderate temperature increase can improve reaction rates but may also promote side reactions. |
| Premature Quenching | The reaction was exposed to water or protic solvents before completion. | Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents throughout the procedure. |
Problem 2: Presence of Impurities and Byproducts in the Final Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | GC or NMR analysis shows a significant peak corresponding to the starting material, heptan-2-one. | Increase the molar ratio of PCl₅ to the ketone (e.g., from 1.1 eq to 1.5 eq). Ensure efficient mixing and consider extending the reaction time. |
| Formation of Elimination Products | GC-MS or NMR analysis indicates the presence of chloroalkenes (e.g., 2-chlorohept-1-ene or 2-chlorohept-2-ene).[2] | Maintain a lower reaction temperature. Overheating can favor elimination side reactions. Ensure the workup procedure effectively neutralizes any residual acid. |
| Residual POCl₃ | The boiling point of POCl₃ (105.8 °C) is relatively close to that of the product, potentially causing co-distillation. The product may appear fuming or have a sharp odor. | Perform a careful aqueous workup. Quench the reaction mixture by pouring it over crushed ice, followed by washing with cold water and a mild base (e.g., saturated NaHCO₃ solution) to hydrolyze and remove POCl₃. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes representative data on how varying experimental parameters can affect the yield and purity of this compound. (Note: This data is illustrative, based on general principles of similar reactions).
| Entry | Solvent | Equivalents of PCl₅ | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observation |
| 1 | Benzene (B151609) | 1.1 | 25 | 12 | 65 | 90 | Standard conditions, significant starting material remains. |
| 2 | Benzene | 1.5 | 25 | 12 | 80 | 92 | Increased stoichiometry improves conversion. |
| 3 | Benzene | 1.5 | 50 | 4 | 85 | 88 | Faster reaction but increased alkene byproduct formation. |
| 4 | Dichloromethane | 1.5 | 25 | 12 | 78 | 91 | Alternative solvent, similar outcome to benzene. |
| 5 | No Solvent (Neat) | 1.2 | 0 -> 25 | 6 | 82 | 93 | Good yield, but reaction can be exothermic and harder to control. |
Experimental Protocols
Detailed Protocol for Synthesis of this compound
This protocol is based on the established method of reacting a ketone with phosphorus pentachloride.[1][2]
Materials:
-
Heptan-2-one (1 equivalent)
-
Phosphorus pentachloride (PCl₅) (1.5 equivalents)
-
Anhydrous benzene (or dichloromethane)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a nitrogen line), and a stopper.
-
Reagent Addition: In the flask, dissolve heptan-2-one (1 eq) in anhydrous benzene (100 mL). Cool the solution in an ice bath to 0 °C.
-
PCl₅ Addition: Carefully and portion-wise, add phosphorus pentachloride (1.5 eq) to the stirred solution over 30 minutes. PCl₅ is a moisture-sensitive solid; handle it quickly and efficiently.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large excess of crushed ice in a beaker with vigorous stirring in a fume hood. This step hydrolyzes excess PCl₅ and the POCl₃ byproduct.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. This compound|lookchem [lookchem.com]
- 3. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]
- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. The reaction of acetone with `PCl_5` gives [allen.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of heptane (B126788).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the monochlorination of heptane?
The free-radical chlorination of heptane is expected to yield a mixture of four different monochlorinated isomers: 1-chloroheptane, 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane.[1][2] The reaction proceeds via a free-radical chain mechanism, leading to the substitution of a single hydrogen atom with a chlorine atom.
Q2: Why do I get a mixture of monochlorinated products instead of a single product?
Chlorine radicals are highly reactive and show low selectivity, meaning they do not discriminate significantly between the different types of hydrogen atoms (primary and secondary) present in the heptane molecule.[3] Heptane has primary hydrogens on its terminal carbons and secondary hydrogens on its internal carbons. The abstraction of a hydrogen atom by a chlorine radical can occur at any of these positions, leading to the formation of different constitutional isomers.
Q3: What is the general mechanism for the chlorination of heptane?
The reaction follows a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[4][5]
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by UV light or heat.[4][5]
-
Propagation: A chlorine radical abstracts a hydrogen atom from a heptane molecule to form a heptyl radical and hydrogen chloride (HCl). The heptyl radical then reacts with another chlorine molecule to produce a chloroheptane and a new chlorine radical, which continues the chain reaction.[4][5]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule.[4]
Q4: Are there any common side reactions I should be aware of?
Yes, several side reactions can occur during the chlorination of heptane, leading to the formation of impurities and reducing the yield of the desired monochlorinated products. The most significant side reaction is polychlorination , where the initially formed chloroheptane reacts further with chlorine radicals to produce dichlorinated, trichlorinated, and even more highly chlorinated products.[3][4][6] Another potential side reaction involves the dimerization of heptyl radicals during the termination step, which can form a C14 alkane.[7]
Troubleshooting Guides
Issue 1: Low yield of monochlorinated products and formation of a complex mixture of higher boiling point compounds.
-
Possible Cause: This is a classic sign of polychlorination .[3][6] The monochlorinated products are being further chlorinated to form di-, tri-, and other polychlorinated heptanes.
-
Troubleshooting Steps:
-
Control the Stoichiometry: Use a high molar ratio of heptane to chlorine.[6][8] This increases the probability that a chlorine radical will collide with a heptane molecule rather than a chloroheptane molecule.
-
Limit Reaction Time: Monitor the reaction progress and stop it before a significant amount of polychlorination can occur.
-
Purification: Separate the monochlorinated products from the higher boiling polychlorinated byproducts using fractional distillation.[1]
-
Issue 2: The reaction is not initiating or is proceeding very slowly.
-
Possible Cause 1: Insufficient initiation. The generation of chlorine radicals may be inadequate.
-
Troubleshooting Steps:
-
UV Light: Ensure the UV lamp is functioning correctly and is positioned to irradiate the reaction mixture effectively.[9]
-
Thermal Initiation: If using heat, verify that the reaction temperature is high enough to cause homolytic cleavage of the chlorine source (e.g., around 300°C for Cl₂).[10]
-
Chemical Initiator: If using a chemical initiator like AIBN (2,2'-azobis(2-methylpropionitrile)), ensure it is fresh and added in the correct amount.[1][11]
-
-
-
Possible Cause 2: Presence of inhibitors. Certain impurities can act as radical scavengers, quenching the chain reaction.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that the heptane and the chlorine source are free from impurities that could inhibit the radical reaction.
-
-
Issue 3: Unexpected product distribution of monochlorinated isomers.
-
Possible Cause 1: Reaction Temperature. The selectivity of chlorination is temperature-dependent. At higher temperatures, the reaction becomes less selective, and the product distribution will tend towards a statistical ratio based on the number of each type of hydrogen atom.[8]
-
Troubleshooting Steps:
-
Control Temperature: Maintain a consistent and controlled reaction temperature to ensure reproducible results.
-
-
-
Possible Cause 2: Solvent Effects. The presence of certain solvents, like benzene, can increase the selectivity of chlorination by forming complexes with chlorine atoms.[8]
-
Troubleshooting Steps:
-
Solvent Choice: Be aware that the choice of solvent can influence the product ratios.
-
-
Quantitative Data
The relative reactivity of different hydrogen atoms in an alkane during chlorination determines the product distribution. The following table summarizes the relative rates of abstraction for primary (1°), secondary (2°), and tertiary (3°) hydrogens by a chlorine radical.
| Hydrogen Type | Relative Reactivity at Room Temperature |
| Primary (1°) | 1.0 |
| Secondary (2°) | 3.8 - 4.0 |
| Tertiary (3°) | 5.0 - 5.2 |
Note: Data is generalized from various sources for alkanes.[3][12][13]
For heptane, which contains primary and secondary hydrogens, the expected product distribution can be estimated by considering both the number of each type of hydrogen and their relative reactivity.
Experimental Protocols
Key Experiment: Free-Radical Chlorination of Heptane
This protocol is a generalized procedure based on common laboratory practices.[1][9][11]
Materials:
-
Heptane
-
Chlorine source (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas generated from bleach and HCl)
-
Radical initiator (e.g., AIBN or a UV lamp)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or UV lamp setup
-
Gas trap (if using SO₂Cl₂ or generating Cl₂)
-
Separatory funnel
-
5% Sodium bicarbonate or Sodium hydroxide (B78521) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry reflux apparatus. If using a gaseous chlorine source, ensure a proper gas delivery tube is set up. A gas trap containing a sodium hydroxide solution should be used to neutralize any excess chlorine or HCl gas produced.[1][9]
-
Reagents: In a round-bottom flask, combine heptane and the chlorine source. If using a chemical initiator like AIBN, add it to the flask.[1][11]
-
Initiation: Begin the reaction by either heating the mixture to reflux (if using a thermal initiator) or irradiating it with a UV lamp.[1][9]
-
Reaction: Allow the reaction to proceed for the desired amount of time. The reaction progress can be monitored by observing color changes or by taking small aliquots for analysis (e.g., by gas chromatography).[9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a basic solution, such as 5% sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid (like HCl).[9]
-
Transfer the mixture to a separatory funnel and wash the organic layer with the basic solution, followed by water.[9]
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[1]
-
-
Purification: Isolate the monochlorinated heptane isomers from unreacted heptane and any polychlorinated byproducts by fractional distillation.[1]
-
Analysis: Analyze the product fractions using gas chromatography (GC) to determine the composition and distribution of the isomers.[1][9]
Visualizations
Caption: Free-radical chain mechanism for the chlorination of heptane.
Caption: Troubleshooting workflow for chlorination of heptane experiments.
References
- 1. studylib.net [studylib.net]
- 2. quora.com [quora.com]
- 3. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 259 ALKANES The reaction of heptane with chlorine in the presence of UV .. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Chlorination of Heptane, Experimental | Chegg.com [chegg.com]
- 12. Ch4 : Selectivity [chem.ucalgary.ca]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,2-Dichloroheptane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-dichloroheptane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reaction of heptan-2-one (also known as methyl pentyl ketone) with a chlorinating agent.[1][2][3] Phosphorus pentachloride (PCl₅) is a classic and effective reagent for this transformation, converting the carbonyl group into a geminal dichloride.[4][5]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors. Here’s a checklist to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the heptan-2-one is pure and free from water or alcohol contaminants, which can consume the chlorinating agent. The PCl₅ should be a dry, free-flowing powder; clumpy or discolored reagent may have degraded due to moisture.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or incorrect stoichiometry. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. A significant side product in this reaction is the elimination product, 2-chloro-1-heptene.[6] The formation of this alkene is often favored by higher reaction temperatures.
-
Work-up and Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps. Ensure efficient extraction and be mindful of the product's volatility during solvent removal.
Q3: How can I minimize the formation of the alkene byproduct (2-chloro-1-heptene)?
A3: The elimination side reaction is competitive with the desired substitution. To favor the formation of this compound, consider the following:
-
Temperature Control: Maintain a lower reaction temperature. While this may slow down the reaction rate, it significantly disfavors the elimination pathway. Running the reaction at or below room temperature is often recommended.
-
Solvent Choice: Using a non-polar, aprotic solvent like benzene (B151609) or dichloromethane (B109758) can be effective.[6][7]
-
Catalyst: The addition of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can promote the desired gem-dihalogenation over elimination, even at milder temperatures.[8]
Q4: What are the safety precautions I should take when working with phosphorus pentachloride (PCl₅)?
A4: Phosphorus pentachloride is a hazardous substance that requires careful handling.
-
It is highly corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas. All glassware must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
PCl₅ is a solid that can sublime and is harmful if inhaled or ingested.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction produces phosphorus oxychloride (POCl₃) as a byproduct, which is also corrosive and toxic. The work-up procedure should be designed to safely neutralize this byproduct.
Q5: Are there alternative chlorinating agents to PCl₅?
A5: Yes, other reagents can be used to convert ketones to geminal dichlorides, although their efficacy can vary.[7] Alternatives include:
-
Thionyl chloride (SOCl₂): Often used in the presence of a catalyst like N,N-dimethylformamide (DMF).[7][10] This system has the advantage of producing gaseous byproducts (SO₂ and HCl), which can simplify purification.
-
Triphenylphosphine/Carbon Tetrachloride (PPh₃/CCl₄): This combination can also effect the transformation.[7]
-
Chlorodiphenylphosphine/N-chlorosuccinimide (ClPPh₂/NCS): This mixed reagent system can convert ketones to gem-dichlorides under neutral conditions at room temperature.[7]
Data Presentation: Reaction Conditions
The table below summarizes typical conditions and potential outcomes for the synthesis of geminal dichlorides from ketones, which can be adapted for this compound.
| Reagent System | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| PCl₅ | None | Benzene | Reflux | Traditional method; may lead to elimination byproducts.[6] |
| PCl₅ | FeCl₃ or ZnCl₂ | Toluene | 40-65 | Catalyst can improve yield and reduce alkene formation.[8] |
| SOCl₂ | DMF | Dichloromethane | Room Temp | Gaseous byproducts simplify work-up.[7][10] |
| ClPPh₂/NCS | None | Dichloromethane | Room Temp | Works under neutral conditions, minimizing acid-catalyzed side reactions.[7] |
Experimental Protocol: Synthesis of this compound using PCl₅
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Heptan-2-one (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.1 eq)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Addition: Charge the flask with phosphorus pentachloride (1.1 eq) and anhydrous solvent (e.g., diethyl ether). Cool the mixture in an ice bath to 0°C.
-
Substrate Addition: Dissolve heptan-2-one (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the ketone solution dropwise to the stirred PCl₅ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This step should be done in a fume hood as it will generate HCl gas. The hydrolysis of excess PCl₅ and the POCl₃ byproduct is highly exothermic.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize HCl), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Use minimal heat to avoid losing the volatile product.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. This compound|lookchem [lookchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN115160102B - Preparation method of gem dihalide - Google Patents [patents.google.com]
- 9. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]
- 10. DE2533988A1 - Geminal dichlorides from aldehydes and ketones - by reaction with phosgene or thionyl chloride using a catalyst - Google Patents [patents.google.com]
Technical Support Center: Handling and Storage of Chlorinated Hydrocarbons
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated hydrocarbons.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving chlorinated hydrocarbons.
Q: What should I do if I suspect a leak from a container of a chlorinated hydrocarbon?
A: Immediately alert others in the vicinity and evacuate the area if the leak is significant or the substance is highly volatile. If it is safe to do so, identify the source of the leak. If the container is damaged, place it in a larger, chemically resistant, and sealable secondary container. This should be done in a well-ventilated area, preferably within a fume hood. Report the incident to your supervisor and follow your institution's specific protocols for hazardous material incidents.
Q: How do I handle a small spill of a chlorinated hydrocarbon?
A: For a minor spill, ensure the area is well-ventilated and restrict access.[1] Wearing appropriate Personal Protective Equipment (PPE), contain the spill using an absorbent material like vermiculite, sand, or a commercial sorbent.[1] Work from the outside of the spill inwards to prevent spreading.[2] Collect the contaminated absorbent material in a sealed, labeled, and chemically resistant container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[1]
Q: What actions are required for a large spill of a chlorinated hydrocarbon?
A: In the event of a large spill, immediately evacuate the area and activate the nearest fire alarm to alert others.[3] If safe, shut down any potential ignition sources.[4] Contact your institution's emergency response team and provide them with the specific details of the spill, including the name of the chemical, the quantity spilled, and the location.[4] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Q: My chlorinated hydrocarbon solution has changed color. What does this indicate?
A: A change in color can indicate decomposition, contamination, or a reaction. Cease using the solution immediately. Consult the Safety Data Sheet (SDS) for information on the chemical's stability and potential hazardous decomposition products. The solution should be disposed of as hazardous waste according to your institution's guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with chlorinated hydrocarbons?
A1: Chlorinated hydrocarbons can pose significant health risks. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[5] Inhalation of vapors can lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[5] Chronic exposure to some chlorinated hydrocarbons has been linked to liver and kidney damage, as well as cancer.[5] It is crucial to always consult the Safety Data Sheet (SDS) for specific hazard information.
Q2: What are the appropriate storage conditions for different types of chlorinated hydrocarbons?
A2: Chlorinated hydrocarbons should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6] They must be stored separately from incompatible materials, particularly alkali metals, strong oxidizing agents, and certain flammable solvents, as mixing can lead to violent reactions or explosions.[7][8] It is recommended to store them in ventilated cabinets.[7] Waste containers for chlorinated solvents should be kept separate from other solvent waste.[7]
Q3: What personal protective equipment (PPE) is required when working with chlorinated hydrocarbons?
A3: The required PPE depends on the specific compound and the nature of the experiment. As a minimum, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat should be worn.[9] For procedures with a higher risk of vapor exposure, work should be conducted in a certified chemical fume hood.[6] In some cases, additional protection such as a face shield or respiratory protection may be necessary.[10] Always refer to the SDS and your institution's safety protocols for specific PPE recommendations.
Q4: How should I dispose of waste containing chlorinated hydrocarbons?
A4: Waste containing chlorinated hydrocarbons is considered hazardous waste and must be disposed of according to strict regulations.[11][12] Halogenated and non-halogenated solvent waste streams must be segregated.[7] Collect chlorinated hydrocarbon waste in clearly labeled, sealed, and chemically resistant containers.[1] Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of chlorinated hydrocarbons down the drain or in regular trash.[13]
Q5: Can I store chlorinated hydrocarbons in a standard laboratory refrigerator?
A5: No, you should not store chlorinated hydrocarbons in a standard laboratory refrigerator unless it is specifically designed and approved for the storage of flammable or volatile chemicals. Standard refrigerators have internal ignition sources, such as lights and thermostats, that can ignite flammable vapors, leading to an explosion. Use only laboratory-safe or explosion-proof refrigerators for storing these materials.[14]
Quantitative Data
Table 1: Permissible Exposure Limits (PELs) for Common Chlorinated Hydrocarbons
| Chemical Name | OSHA PEL (8-hour TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| Chlorine | 1 ppm (Ceiling)[5][15] | 0.5 ppm (15-min Ceiling)[5] | 0.5 ppm[5] |
| Chloroform | 50 ppm (Ceiling) | 2 ppm (60-min STEL) | 10 ppm |
| Dichloromethane (Methylene Chloride) | 25 ppm | - | 50 ppm |
| Carbon Tetrachloride | 10 ppm | 2 ppm (60-min STEL) | 5 ppm |
| Trichloroethylene (TCE) | 100 ppm | 25 ppm | 10 ppm |
| Tetrachloroethylene (PCE) | 100 ppm | - | 25 ppm |
TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit. Always consult the most current regulatory standards.
Table 2: Chemical Incompatibility of Chlorinated Hydrocarbons
| Chlorinated Hydrocarbons are Incompatible With: | Potential Hazard |
| Alkali Metals (e.g., Sodium, Potassium) | Explosion[16] |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Fire and Explosion |
| Powdered Aluminum or Magnesium | Violent Reaction[17] |
| Acetone | Violent Reaction[18] |
| Ammonia | Formation of Toxic Gases[18] |
Experimental Protocols
Protocol 1: General Handling of Chlorinated Hydrocarbons
-
Preparation: Before handling any chlorinated hydrocarbon, review the Safety Data Sheet (SDS). Ensure a certified chemical fume hood is available and functioning correctly. Gather all necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Conduct all dispensing of chlorinated hydrocarbons inside the fume hood. Use appropriate, clean, and dry glassware. Avoid using metal spatulas or other incompatible materials.
-
Transporting: When moving containers of chlorinated hydrocarbons, use a secondary container, such as a bottle carrier, to prevent spills in case of breakage.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never heat chlorinated hydrocarbons with an open flame.
-
Post-Handling: After handling, decontaminate all glassware and equipment. Wash hands thoroughly with soap and water.
Protocol 2: Spill Cleanup Procedure (Minor Spill)
-
Alert and Restrict: Immediately alert personnel in the area and restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.
-
Don PPE: Put on appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the volatility and toxicity of the spilled chemical.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[1]
-
Absorb: Apply the absorbent material over the entire spill, working from the outside in.
-
Collect: Carefully scoop the contaminated absorbent material into a labeled, sealable, and chemically resistant waste container.
-
Decontaminate: Clean the spill surface with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and follow any institutional reporting requirements.
Visualizations
Caption: Workflow for the safe handling of chlorinated hydrocarbons.
References
- 1. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 2. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. nj.gov [nj.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. gre.ac.uk [gre.ac.uk]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. keene.edu [keene.edu]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Safe Disposal of 2,2-Dichloroheptane Waste
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, disposal, and emergency management of 2,2-dichloroheptane waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and disposal of this compound waste.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Spill of this compound | Improper handling; Container failure | 1. Evacuate and Ventilate: Immediately clear the area of non-essential personnel and maximize ventilation. 2. Don PPE: Before addressing the spill, put on appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, a face shield, and a respirator with an organic vapor cartridge. 3. Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and contain the liquid. 4. Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a designated, clearly labeled hazardous waste container.[1] 5. Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. |
| Leaking Waste Container | Container degradation; Improper sealing; Physical damage | 1. Secondary Containment: Place the leaking container into a larger, compatible, and properly labeled secondary containment unit (e.g., an overpack drum). 2. Transfer (if necessary): In a well-ventilated fume hood, carefully transfer the waste to a new, appropriate container using a funnel and necessary PPE. 3. Labeling: Ensure the new container is accurately labeled as "Hazardous Waste: this compound".[2] 4. Inspection: Implement a routine inspection schedule for all hazardous waste containers to check for signs of corrosion or leakage. |
| Incomplete Chemical Degradation (e.g., Hydrolysis) | Incorrect stoichiometry; Insufficient reaction time or temperature; Presence of reaction inhibitors | 1. Protocol Verification: Confirm that the amounts of all reagents, reaction time, and temperature align with the established experimental protocol. 2. Analytical Confirmation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to analyze a sample of the reaction mixture to confirm the presence and quantity of unreacted this compound. 3. Optimize Conditions: If the reaction has stalled, consider incrementally increasing the reaction time or temperature, as per the protocol's safety limits. A slight excess of the degrading reagent may be required. 4. Consult Literature: Research potential impurities in the waste stream that could be inhibiting the reaction. |
| Unexpected Color Change or Gas Evolution | Side reactions; Contamination of waste stream; Thermal decomposition | 1. Halt Process: Immediately and safely stop the disposal procedure. 2. Ensure Ventilation: Confirm the reaction is taking place in a high-flow fume hood. 3. Do Not Seal Vessel: If gas is evolving, do not seal the reaction container to prevent dangerous pressure buildup. 4. Identify Byproducts: If it is safe to do so, attempt to identify the evolved gas or the cause of the color change by consulting Safety Data Sheets (SDS) for potential hazardous decomposition products. 5. Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for immediate guidance. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound, as a chlorinated hydrocarbon, presents several hazards:
-
Health Hazards: It may be harmful if inhaled, ingested, or comes into contact with skin. It can cause irritation to the skin and eyes.[1]
-
Environmental Hazards: This compound is expected to be persistent in the environment and can pose a risk to aquatic ecosystems. Improper disposal can lead to long-term contamination of soil and groundwater.[1]
-
Flammability: While not classified as highly flammable, it can combust at elevated temperatures.
2. What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?
A detailed breakdown of required PPE is available in Table 1. Essential PPE includes chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. For handling large quantities or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
3. How should I store this compound waste prior to disposal?
Store this compound waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The waste container must be made of a compatible material (e.g., glass or appropriate plastic), be tightly sealed, and clearly labeled "Hazardous Waste: this compound".[2] Always use secondary containment to mitigate potential leaks or spills.
4. Can I dispose of this compound waste down the sink?
Absolutely not. As a halogenated hydrocarbon, this compound must not be disposed of down the drain. This practice is a serious violation of environmental regulations and can cause significant damage to plumbing and wastewater treatment facilities.[1][3]
5. What are the approved methods for the final disposal of this compound waste?
The standard and approved disposal method for halogenated hydrocarbon waste is high-temperature incineration at a licensed hazardous waste facility. Laboratories may perform chemical degradation to convert the waste into a less hazardous, non-halogenated form before it is collected by a certified waste disposal company. Always consult with your institution's EHS office to ensure compliance with local and federal regulations.
6. What are the regulatory classifications for this compound waste?
In the United States, waste containing this compound is regulated under the Resource Conservation and Recovery Act (RCRA). It is classified as a halogenated solvent waste and is typically assigned the EPA hazardous waste codes F001 (if used for degreasing) or F002 (for other solvent uses).[4][5] These waste codes are subject to Land Disposal Restrictions (LDRs), which mandate that the waste be treated to meet specific concentration levels before it can be landfilled.[6]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Must be ANSI Z87.1 certified and provide protection against chemical splashes.[7] |
| Hand Protection | Chemical-Resistant Gloves | Viton® or laminate gloves are recommended for prolonged contact. Nitrile gloves offer limited splash protection and should be changed frequently.[7] |
| Body Protection | Lab Coat or Chemical-Resistant Apron | To protect against accidental splashes. |
| Respiratory Protection | Air-Purifying Respirator | Required for large volumes or in case of spills. Use a NIOSH-approved respirator with an organic vapor cartridge.[1] |
Table 2: Illustrative Quantitative Data for Alkaline Hydrolysis of this compound
Disclaimer: The following data are illustrative and based on the known reactivity of similar gem-dichloroalkanes. Optimal conditions for this compound should be determined experimentally.
| Parameter | Value | Notes |
| Reactant Concentration | ~1 M solution of this compound | Higher concentrations may necessitate more rigorous temperature control to manage potential exotherms. |
| Reagent | 2.5 M Sodium Hydroxide (B78521) (aqueous solution) | A slight molar excess of NaOH is recommended to drive the reaction to completion. |
| Reaction Temperature | 80 - 100 °C (Reflux) | The hydrolysis of alkyl halides is significantly accelerated by heating. |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by a suitable analytical method, such as GC-MS. |
| Expected Yield of Heptan-2-one | > 90% | Yields may be influenced by the purity of the waste stream and potential side reactions. |
Experimental Protocols
Protocol 1: Laboratory-Scale Alkaline Hydrolysis of this compound Waste
This protocol details the conversion of this compound into the less hazardous and non-halogenated heptan-2-one.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stir control
-
Magnetic stir bar
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Rotary evaporator
-
GC-MS for reaction monitoring
Procedure:
-
Apparatus Setup: In a certified chemical fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Prepare Reagents: Prepare a 2.5 M aqueous solution of sodium hydroxide.
-
Reaction Mixture: Add the this compound waste and a magnetic stir bar to the round-bottom flask.
-
Initiate Reaction: Slowly and carefully add the 2.5 M NaOH solution to the reaction flask.
-
Reflux: Heat the mixture to a gentle reflux (approximately 80-100 °C) while stirring continuously.
-
Monitor Reaction: After 2 hours of reflux, cool the apparatus slightly, and carefully take a small aliquot from the reaction mixture. Quench the aliquot with water, extract with a small volume of diethyl ether, and analyze the organic layer by GC-MS. Monitor for the disappearance of the this compound starting material and the appearance of the heptan-2-one product. Continue the reflux until the reaction is complete.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a separatory funnel.
-
Extraction: Extract the aqueous layer with two portions of a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield crude heptan-2-one.
-
Waste Segregation: The resulting heptan-2-one can be disposed of as non-halogenated organic waste. The aqueous layer from the workup should be neutralized and disposed of in accordance with institutional guidelines.
Mandatory Visualization
Caption: Decision workflow for the safe management of this compound waste.
References
- 1. Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop.. [askfilo.com]
- 2. nyu.edu [nyu.edu]
- 3. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 4. Reductive Dechlorination of Chlorinated Solvents on Zerovalent Iron Surfaces | Semantic Scholar [semanticscholar.org]
- 5. wmsolutions.com [wmsolutions.com]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Splitting of 2,2-Dichloroheptane in Gas Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak splitting when analyzing 2,2-dichloroheptane by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak splitting in gas chromatography?
A1: Peak splitting is a chromatographic issue where a single compound produces a peak that appears as two or more merged or closely spaced peaks.[1][2] This distortion from the ideal Gaussian peak shape can lead to inaccurate quantification and misidentification of the analyte.
Q2: Why is peak splitting a concern for the analysis of this compound?
A2: Halogenated hydrocarbons like this compound can be prone to interactions with active sites within the GC system, leading to peak shape distortions such as splitting.[3] Additionally, improper method parameters can exacerbate this issue, compromising data quality.
Q3: Can the injection technique contribute to peak splitting?
A3: Yes, the injection technique is a common source of peak splitting.[4] Inconsistent or slow injection speeds, especially in manual injections, can cause the sample to be introduced onto the column in a non-uniform band, leading to a split peak. Using an autosampler is recommended for better reproducibility.
Q4: How does the GC inlet liner affect peak shape?
A4: The inlet liner is crucial for the proper vaporization and transfer of the sample onto the column. An inappropriate or contaminated liner can lead to peak splitting. For active compounds like chlorinated hydrocarbons, a deactivated liner is essential to prevent interactions. The presence of glass wool in the liner can aid in sample vaporization but may also become a source of activity if not properly deactivated.
Q5: Can the solvent used to dissolve this compound cause peak splitting?
A5: A mismatch in polarity between the sample solvent and the GC column's stationary phase can cause poor sample focusing on the column, resulting in peak splitting.[5] It is important to choose a solvent that is compatible with the stationary phase.
Troubleshooting Guide for Peak Splitting of this compound
This guide provides a systematic approach to identifying and resolving the root cause of peak splitting in the GC analysis of this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Injection Issues | - Injection Speed: If performing manual injections, ensure a fast and consistent injection. An autosampler is highly recommended for precision. - Syringe Issues: Inspect the syringe for any blockage or damage. Ensure the correct syringe volume is being used for the injection volume. |
| Inlet & Liner Problems | - Liner Contamination: Replace the inlet liner with a new, deactivated liner. Active sites on a dirty liner can interact with this compound. - Liner Type: Ensure the liner is appropriate for your injection mode (split/splitless). A liner with deactivated glass wool can improve vaporization, but the wool itself can become active. - Septum Leak: A leaking septum can cause pressure fluctuations and distort peak shape. Replace the septum if it is old or pierced multiple times. |
| Column-Related Issues | - Improper Column Installation: Ensure the column is installed at the correct depth in both the injector and detector as per the manufacturer's instructions. An incorrect installation depth can cause peak splitting.[4] - Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trim 15-30 cm from the front of the column. - Column Degradation: Over time, the stationary phase can degrade, especially at high temperatures or in the presence of oxygen. This can lead to poor peak shape. If trimming the column does not resolve the issue, the column may need to be replaced. |
| Method Parameters | - Initial Oven Temperature: The initial oven temperature should be low enough to allow for proper focusing of the analyte on the column head. A general guideline is to start at a temperature at least 20°C below the boiling point of the solvent. Given the estimated boiling point of this compound is approximately 198.96°C, a lower initial temperature may be beneficial. - Solvent and Stationary Phase Mismatch: Ensure the polarity of the solvent is compatible with the stationary phase of the column. For a non-polar column (e.g., DB-5), using a non-polar solvent is recommended.[5] - Sample Overload: Injecting too much sample can lead to column overload and result in fronting or split peaks. Try reducing the injection volume or diluting the sample. |
Experimental Protocol: GC Analysis of this compound
This protocol is a starting point for the analysis of this compound and is based on general methods for chlorinated hydrocarbons, such as EPA Method 8121.[3] Optimization may be required for your specific instrumentation and sample matrix.
Instrumentation and Consumables:
-
Gas Chromatograph (GC): Equipped with a split/splitless inlet and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
GC Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Syringe: 10 µL or other appropriate volume for the injection.
-
Inlet Liner: Deactivated, splitless liner (with or without deactivated glass wool).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Hexane or other suitable non-polar solvent.
GC Method Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless | Suitable for trace analysis. A split injection may be used for more concentrated samples to prevent column overload. |
| Injection Volume | 1 µL | A smaller volume may be necessary if peak splitting due to overload is suspected. |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 60°C, hold for 2 min | A lower initial temperature helps in focusing the analyte at the head of the column. |
| Ramp: 10°C/min to 200°C, hold for 5 min | The ramp rate can be adjusted to optimize separation. The final temperature is slightly above the analyte's boiling point. | |
| Detector Temperature | ECD: 300 °C or MS Transfer Line: 280 °C | Prevents condensation of the analyte in the detector. |
Sample Preparation:
-
Prepare a stock solution of this compound in hexane.
-
Perform serial dilutions to create working standards at the desired concentration range.
-
For unknown samples, dissolve a known weight of the sample in hexane.
Analysis Procedure:
-
Equilibrate the GC system with the specified method parameters.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the standard solutions, starting from the lowest concentration.
-
Inject the sample solutions.
-
After the sequence is complete, analyze the chromatograms for peak shape and retention time.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting of this compound.
Caption: Troubleshooting workflow for peak splitting of this compound.
References
preventing decomposition of 2,2-dichloroheptane during distillation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,2-dichloroheptane during distillation.
Troubleshooting Guides
Problem: The distilled this compound is discolored (yellow or brown).
Possible Cause: Thermal decomposition of this compound, leading to the formation of unsaturated compounds and oligomers. The primary decomposition pathway is dehydrochlorination, which is the elimination of hydrogen chloride (HCl) to form chloroalkenes. This reaction is catalyzed by heat and the presence of acid (the HCl byproduct itself).
Solution:
-
Reduce the distillation temperature: The most effective way to prevent thermal decomposition is to lower the boiling point of this compound by performing the distillation under reduced pressure (vacuum distillation).
-
Neutralize acidic byproducts: Add a high-boiling point, non-volatile acid scavenger to the distillation flask to neutralize any HCl that may form, thus preventing acid-catalyzed decomposition.
Problem: The yield of distilled this compound is low.
Possible Cause: Significant decomposition of the starting material during distillation.
Solution:
-
Implement vacuum distillation: A lower distillation temperature will minimize decomposition and improve the yield.
-
Use an appropriate acid scavenger: This will inhibit the primary decomposition pathway.
-
Ensure an inert atmosphere: While the primary decomposition is dehydrochlorination, oxidation can occur at high temperatures. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem: The pressure in the vacuum distillation setup is not stable.
Possible Cause:
-
Leaks in the distillation apparatus.
-
Outgassing of the material or the acid scavenger.
-
Inadequate vacuum pump capacity.
Solution:
-
Check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Inspect all tubing for cracks or poor connections.
-
Degas the material: Before starting the distillation, it can be helpful to stir the this compound and acid scavenger mixture under vacuum at a low temperature to remove any dissolved gases.
-
Verify pump performance: Ensure the vacuum pump is in good working order and is appropriate for the desired pressure. A cold trap between the distillation setup and the pump is crucial to protect the pump from corrosive HCl vapors and volatile organics.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during distillation?
A1: The primary decomposition pathway is dehydrochlorination, an elimination reaction where a molecule of hydrogen chloride (HCl) is removed to form 2-chlorohept-1-ene and 2-chlorohept-2-ene. This reaction is catalyzed by heat and the presence of acid (HCl).
Q2: Why is vacuum distillation recommended for this compound?
A2: this compound has a relatively high estimated boiling point of approximately 199°C at atmospheric pressure. Distillation at this temperature can lead to significant thermal decomposition. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature where the rate of decomposition is negligible.
Q3: What are acid scavengers and how do they work in this context?
A3: Acid scavengers are chemical compounds that neutralize acids. In the distillation of this compound, they are used to neutralize the HCl byproduct of dehydrochlorination. By removing the acidic catalyst, they inhibit further decomposition. For distillation, it is crucial to use a high-boiling, non-volatile acid scavenger that will not co-distill with the product.
Q4: What are some examples of suitable acid scavengers for this distillation?
A4: Suitable acid scavengers should be basic but not so strongly basic as to promote dehydrochlorination themselves. Good options include:
-
High-molecular-weight epoxides: Such as epoxidized soybean oil or other long-chain epoxides. These are effective HCl scavengers and have very low volatility.
-
Hindered amines: High molecular weight hindered amine light stabilizers (HALS) can act as acid scavengers and are designed to be non-volatile.[1][2][3][4][5]
-
Non-nucleophilic, non-volatile bases: Such as proton sponge (1,8-bis(dimethylamino)naphthalene), though its cost may be a consideration.
Q5: What concentration of acid scavenger should I use?
A5: A typical starting concentration is 0.1-1% by weight of the this compound. The optimal concentration may need to be determined empirically.
Q6: Can I use sodium carbonate or potassium carbonate as an acid scavenger?
A6: While these are effective bases, they are generally not recommended for this application. They are solids and their heterogeneous nature can lead to bumping and uneven heating. More importantly, strong inorganic bases can themselves promote dehydrochlorination, especially at elevated temperatures.
Data Presentation
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 199 |
| 100 | 135 |
| 50 | 115 |
| 20 | 93 |
| 10 | 78 |
| 5 | 63 |
| 1 | 38 |
Note: These are estimated values based on the atmospheric boiling point and the Clausius-Clapeyron equation. Actual boiling points may vary.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
High-boiling point acid scavenger (e.g., epoxidized soybean oil)
-
Standard vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (optional)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a minimal amount of high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distillation flask.
-
Connect the vacuum outlet to a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.
-
-
Charging the Flask:
-
Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.
-
Add the chosen acid scavenger (e.g., 0.5% w/w epoxidized soybean oil) to the flask.
-
-
Distillation:
-
Begin stirring the mixture.
-
Slowly and carefully apply the vacuum. The mixture may bubble as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature of the vapor reaches the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by controlling the heat input.
-
Record the temperature range over which the main fraction is collected and the corresponding pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and store the purified this compound.
-
Protocol 2: Analysis of Decomposition Products by GC-MS
Objective: To identify and quantify the products of thermal decomposition of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation:
-
A sample of the discolored or crude this compound is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
A sample of the purified, colorless distillate is prepared similarly as a control.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from potential decomposition products (e.g., 2-chlorohept-1-ene, 2-chlorohept-2-ene, and other isomers).
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Analyze the resulting chromatograms to identify the peaks corresponding to this compound and any impurities.
-
Examine the mass spectra of the impurity peaks to identify the decomposition products by comparing them to a mass spectral library or by interpreting the fragmentation patterns.
-
Quantify the amount of decomposition by comparing the peak areas of the decomposition products to that of the this compound.
-
Mandatory Visualization
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for distillation.
Caption: Mechanism of stabilization with an acid scavenger.
References
- 1. Hindered amine light stabilizer for low VOC system ——OMNISTAB LS2020 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 2. chempoint.com [chempoint.com]
- 3. basf.com [basf.com]
- 4. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-dichloroheptane and 1,1-dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,2-dichloroheptane and 1,1-dichloroheptane. The information presented is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform synthetic strategy and reaction design.
Introduction: Structural Isomers and Predicted Reactivity
This compound and 1,1-dichloroheptane are structural isomers with the molecular formula C₇H₁₄Cl₂. Both are classified as geminal dihalides, meaning two chlorine atoms are attached to the same carbon atom. However, the location of this dichlorinated carbon atom—internal versus terminal—profoundly influences their reactivity.
-
1,1-dichloroheptane is a primary geminal dihalide, with the two chlorine atoms situated on the terminal carbon of the heptane (B126788) chain.
-
This compound is a secondary geminal dihalide, with the chlorine atoms located on the second carbon of the chain.
This structural difference dictates the steric environment around the reactive center and the stability of potential reaction intermediates, leading to significant variations in their behavior in common organic reactions such as nucleophilic substitution, elimination, and hydrolysis.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The operative mechanism, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is highly dependent on the substrate's structure.
Theoretical Framework:
-
Sₙ2 Reactions: These reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center. Primary halides, being less sterically hindered, generally react faster via the Sₙ2 mechanism than secondary halides.[1][2]
-
Sₙ1 Reactions: These reactions occur in two steps, with the rate-determining step being the formation of a carbocation intermediate. The stability of this carbocation is the primary factor influencing the reaction rate. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are generally considered too unstable to form under typical solvolytic conditions.[3][4]
Predicted Reactivity:
-
1,1-dichloroheptane (Primary): Due to lower steric hindrance around the primary carbon, 1,1-dichloroheptane is expected to be more reactive in Sₙ2 reactions when a strong nucleophile is used.[2] Conversely, it is predicted to be significantly less reactive in Sₙ1 reactions due to the high instability of the resulting primary carbocation.[4]
-
This compound (Secondary): The secondary nature of this compound presents greater steric hindrance to an incoming nucleophile, making it less reactive than its primary counterpart in Sₙ2 reactions .[2] However, it can potentially undergo Sₙ1 reactions , especially in the presence of a weak nucleophile and a polar protic solvent, as it can form a more stable secondary carbocation compared to the primary carbocation from 1,1-dichloroheptane.[4]
The logical relationship for predicting the dominant substitution mechanism is outlined below:
Comparative Reactivity in Elimination Reactions
Elimination reactions of geminal dihalides, typically promoted by strong bases, lead to the formation of alkynes through a double dehydrohalogenation process. The mechanism can be either E1 (unimolecular) or E2 (bimolecular).
Theoretical Framework:
-
E2 Reactions: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a pi bond. E2 reactions are favored by strong, bulky bases.
-
E1 Reactions: This is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. It is favored by weak bases and polar protic solvents.
Predicted Reactivity and Products:
-
1,1-dichloroheptane: With a strong, non-hindered base like sodium amide (NaNH₂), 1,1-dichloroheptane is expected to undergo a double E2 elimination to yield the terminal alkyne, 1-heptyne .
-
This compound: Under the same conditions, this compound can also undergo double E2 elimination. However, since the dichlorinated carbon is internal, the reaction can potentially yield a mixture of internal alkynes, 2-heptyne and, to a lesser extent due to steric considerations, 1-heptyne if a rearrangement occurs. According to Zaitsev's rule, the more substituted alkene (and by extension, alkyne) is generally the major product, suggesting 2-heptyne would be favored.
The workflow for elimination reactions is depicted below:
Comparative Reactivity in Hydrolysis
The hydrolysis of geminal dihalides in the presence of water or a base typically yields aldehydes or ketones. This reaction proceeds through a nucleophilic substitution mechanism, often followed by the elimination of a water molecule from an unstable geminal diol intermediate.
Predicted Reactivity and Products:
-
1,1-dichloroheptane: Being a primary dihalide, its hydrolysis is expected to proceed readily to form an unstable geminal diol, which will then eliminate water to yield heptanal (an aldehyde).
-
This compound: As a secondary dihalide, its hydrolysis will produce an unstable geminal diol that eliminates water to form 2-heptanone (a ketone).
Given that the hydrolysis of primary halides is generally faster than that of secondary halides under neutral or basic conditions (akin to an Sₙ2-like pathway), it is predicted that 1,1-dichloroheptane will hydrolyze at a faster rate than this compound .
The general mechanism for the hydrolysis of geminal dihalides is as follows:
Quantitative Data Summary
| Reaction Type | Reactant | Predicted Major Product | Predicted Relative Rate | Analogous Experimental Data (Example) |
| Sₙ2 Nucleophilic Substitution | 1,1-dichloroheptane | Substitution Product | Faster | The relative rate of Sₙ2 reaction for primary alkyl halides is significantly faster than for secondary alkyl halides. |
| This compound | Substitution Product | Slower | ||
| Sₙ1 Nucleophilic Substitution | 1,1-dichloroheptane | (Negligible) | Very Slow | Sₙ1 reactions are generally not observed for primary halides. |
| This compound | Substitution Product | Potentially significant | Secondary halides can undergo Sₙ1 reactions, though slower than tertiary halides. | |
| E2 Elimination (with strong base) | 1,1-dichloroheptane | 1-Heptyne | Likely Faster | Primary halides generally undergo E2 elimination more readily than secondary halides with unhindered bases. |
| This compound | 2-Heptyne | Likely Slower | ||
| Hydrolysis | 1,1-dichloroheptane | Heptanal | Faster | Primary alkyl halides hydrolyze faster than secondary alkyl halides under neutral or basic conditions. |
| This compound | 2-Heptanone | Slower |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound and 1,1-dichloroheptane.
Protocol 1: Comparative Hydrolysis Rate via Silver Nitrate Precipitation
Objective: To qualitatively compare the rate of hydrolysis of 1,1-dichloroheptane and this compound.
Materials:
-
1,1-dichloroheptane
-
This compound
-
Ethanol (B145695) (95%)
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Label two test tubes, one for each dichloroheptane isomer.
-
To each test tube, add 2 mL of ethanol.
-
Add 5 drops of the respective dichloroheptane to each test tube.
-
In separate test tubes, prepare 2 mL of 0.1 M AgNO₃ solution for each reaction.
-
Place all four test tubes in a water bath set to 50°C and allow them to equilibrate for 5 minutes.
-
Simultaneously add the AgNO₃ solution to the dichloroheptane solutions and start the stopwatch.
-
Observe the formation of a white precipitate (AgCl) and record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster hydrolysis rate.
Protocol 2: Elimination Reaction with Sodium Ethoxide
Objective: To compare the products of elimination reactions of 1,1-dichloroheptane and this compound.
Materials:
-
1,1-dichloroheptane
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving a stoichiometric amount of sodium metal in anhydrous ethanol under an inert atmosphere.
-
In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts of 1,1-dichloroheptane and this compound.
-
Add the sodium ethoxide solution to each flask.
-
Heat the reaction mixtures to reflux for a specified period (e.g., 2 hours).
-
After cooling, quench the reactions with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic extracts with brine, dry over anhydrous MgSO₄, and concentrate the solvent.
-
Analyze the product mixtures by GC-MS to identify the resulting alkynes and determine their relative yields.
Conclusion
The reactivity of this compound and 1,1-dichloroheptane is fundamentally dictated by their structural differences. 1,1-dichloroheptane , as a primary geminal dihalide, is generally more susceptible to reactions that are favored by lower steric hindrance, such as Sₙ2 and E2 reactions . In contrast, This compound , a secondary geminal dihalide, is more likely to undergo reactions that proceed through a more stable secondary carbocation, such as Sₙ1 and E1 reactions , although Sₙ2 and E2 reactions are still possible but will occur at a slower rate compared to its primary isomer. In hydrolysis, the primary 1,1-dichloroheptane is expected to react faster to form an aldehyde, while the secondary this compound will react more slowly to yield a ketone. These predictable differences in reactivity are crucial for the strategic design of synthetic pathways in research and drug development.
References
A Comparative Guide to Dichloroheptane Isomers as Solvents for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various dichloroheptane isomers, offering insights into their physicochemical properties to aid in solvent selection for organic synthesis, purification, and other laboratory applications. While not as common as solvents like dichloromethane (B109758) or chloroform, chlorinated alkanes such as dichloroheptanes can offer unique solubility profiles and higher boiling points, making them suitable for specific process conditions.
Physical and Chemical Properties of Dichloroheptane Isomers
The properties of dichloroheptane isomers are primarily dictated by the position of the two chlorine atoms on the seven-carbon heptane (B126788) backbone. This structural variation influences key parameters such as boiling point, density, and polarity. The following table summarizes available quantitative data for several isomers. It is important to note that much of the available data, especially for less common isomers, is based on computational estimates.
| Property | 1,1-Dichloroheptane | 1,2-Dichloroheptane (B14729195) | 1,4-Dichloroheptane | 1,7-Dichloroheptane | 2,3-Dichloroheptane |
| CAS Number | 821-25-0[1] | 10575-87-8[2] | 6223-76-3[3] | 821-76-1[4] | 10575-88-9[5] |
| Molecular Formula | C₇H₁₄Cl₂ | C₇H₁₄Cl₂ | C₇H₁₄Cl₂ | C₇H₁₄Cl₂ | C₇H₁₄Cl₂ |
| Molecular Weight ( g/mol ) | 169.09[1] | 169.09[2][6] | 169.09[3][7] | 169.09[8] | 169.09[5] |
| Boiling Point (°C) | 163 (approx.)[1] | N/A | 199 (estimate)[3] | 220.6[4] | 199 (estimate)[5] |
| Melting Point (°C) | N/A | N/A | 23.5 (estimate)[3] | 23.5 (estimate)[4] | 23.5 (estimate)[5] |
| Density (g/mL) | N/A | N/A | 1.055 (estimate)[3] | 1.013[4] | 1.055 (estimate)[5] |
| Refractive Index | N/A | N/A | 1.432 (estimate)[3] | 1.442[4] | 1.429 (estimate)[5] |
| Flash Point (°C) | N/A | N/A | N/A | 83.1[4] | N/A |
| LogP (Octanol/Water) | 4.5[1] | 3.8[2] | 3.4[7] | 3.4[4] | 3.4[5] |
| Solubility | Insoluble in water[1] | N/A | N/A | Soluble in polar and nonpolar solvents[4] | N/A |
Experimental Protocols
While specific protocols detailing the use of dichloroheptane isomers as primary solvents are not widely published, the following protocol for the synthesis of chlorinated heptanes provides a relevant experimental context. This procedure involves reaction setup, monitoring, and purification steps where such solvents would be handled.
Protocol: Free Radical Chlorination of Heptane
This experiment produces a mixture of monochlorinated heptane isomers and can be adapted for the synthesis of dichlorinated products under different reaction conditions.
Objective: To synthesize chloroheptanes from heptane via a free-radical chain reaction initiated by azobisisobutyronitrile (AIBN).
Materials:
-
Heptane (10 mL)
-
Sulfuryl chloride (SO₂Cl₂) (1.5 mL)
-
Azobisisobutyronitrile (AIBN) (0.1 g)
-
5% Sodium Hydroxide (NaOH) solution (15 mL)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
50 mL round-bottom flask
-
Reflux condenser and gas trap
-
Heating mantle (or thermowell)
-
Stir bar
-
Distillation apparatus
-
Separatory funnel (or large vial for extraction)
Procedure:
-
Reaction Setup: Add 0.1 g of AIBN and a magnetic stir bar to a clean, dry 50 mL round-bottom flask. In a fume hood, add 10 mL of heptane and 1.5 mL of sulfuryl chloride to the flask.[9]
-
Reflux: Assemble a reflux apparatus with a condenser and a gas trap containing NaOH solution to neutralize the HCl and SO₂ byproducts.[9] The glass tube outlet must be positioned above the surface of the NaOH solution.[9]
-
Heating: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 45 minutes.[9]
-
Quenching: After 45 minutes, remove the heat source and allow the flask to cool. Carefully pour 15 mL of 5% NaOH solution down the condenser to neutralize excess sulfuryl chloride and acidic byproducts.[9]
-
Workup - Neutralization: Transfer the cooled reaction mixture to a vial or separatory funnel. Add 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[10] Cap and shake, venting frequently. Allow the layers to separate and remove the aqueous (bottom) layer.[10]
-
Workup - Washing: Wash the remaining organic layer with 1 mL of deionized water.[10] Separate and discard the aqueous layer.
-
Drying: Dry the organic layer containing the chloroheptane products over anhydrous sodium sulfate.
-
Purification - Distillation: Purify the product mixture via fractional distillation to separate the unreacted heptane from the various chloroheptane isomers based on their boiling points.[9][11]
-
Analysis: Analyze the resulting fractions using gas chromatography (GC) to determine the relative yields of the different isomers.[10][11]
Visualizations
Logical Flow: Property Dependence on Isomer Structure
The boiling point of dichloroheptane isomers is influenced by the position of the chlorine atoms. Symmetrical isomers and those with internal chlorine atoms often have different intermolecular force profiles compared to terminal isomers.
Caption: Relationship between chlorine position and physical properties.
Experimental Workflow: Synthesis and Purification of Chloroheptanes
The following diagram outlines the major steps involved in the synthesis and subsequent purification of chloroheptane isomers as described in the experimental protocol.
Caption: Workflow for the synthesis and purification of chloroheptanes.
References
- 1. 1,1-Dichloroheptane | C7H14Cl2 | CID 13184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dichloroheptane | C7H14Cl2 | CID 12551329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6223-76-3,1,4-Dichloroheptane | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,2-dichloroheptane (CAS 10575-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1,4-Dichloroheptane | C7H14Cl2 | CID 54299703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,7-Dichloroheptane | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved Chlorination of Heptane, Experimental | Chegg.com [chegg.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. studylib.net [studylib.net]
Spectroscopic Fingerprints: A Comparative Analysis of 2,2-Dichloroheptane and Its Isomers
A deep dive into the structural elucidation of dichlorinated heptanes, this guide provides a comparative analysis of the spectroscopic data for 2,2-dichloroheptane and its key structural isomers. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can gain a clearer understanding of how the position of chlorine atoms influences the spectroscopic properties of these compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.
The structural characterization of organic molecules is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the detailed mapping of atomic connectivity and chemical environment. Dichloroheptanes, with the molecular formula C₇H₁₄Cl₂, exist as numerous structural isomers, each with a unique arrangement of atoms and, consequently, a distinct spectroscopic fingerprint. The differentiation of these isomers is critical for applications ranging from synthetic chemistry to materials science.
This guide focuses on this compound, a geminal dihalide, and compares its expected spectroscopic signatures with those of other isomers, including other geminal (1,1- and 3,3-dichloroheptane) and vicinal (1,2- and 2,3-dichloroheptane) dihalides. The presented data, based on established spectroscopic principles and predictive models, highlights the key differences in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns that enable the unambiguous identification of each isomer.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound and four of its structural isomers. These values are derived from established chemical shift correlation tables, spectral databases of analogous compounds, and predictable fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H1 | 1.75 | s | - |
| H3 | 2.05 | t | 7.5 | |
| H4, H5, H6 | 1.30-1.45 | m | - | |
| H7 | 0.90 | t | 7.0 | |
| 1,1-Dichloroheptane | H1 | 5.75 | t | 5.5 |
| H2 | 2.10 | m | - | |
| H3, H4, H5 | 1.30-1.50 | m | - | |
| H6 | 1.30-1.50 | m | - | |
| H7 | 0.90 | t | 7.0 | |
| 3,3-Dichloroheptane | H2, H4 | 2.10 | t | 7.5 |
| H1, H5 | 1.40-1.55 | m | - | |
| H6 | 1.40-1.55 | m | - | |
| H7 | 0.95 | t | 7.0 | |
| 1,2-Dichloroheptane | H1 | 3.65 | m | - |
| H2 | 4.15 | m | - | |
| H3 | 1.80 | m | - | |
| H4, H5, H6 | 1.30-1.50 | m | - | |
| H7 | 0.92 | t | 7.0 | |
| 2,3-Dichloroheptane | H2 | 4.20 | m | - |
| H3 | 4.05 | m | - | |
| H1 | 1.70 | d | 6.5 | |
| H4 | 1.85 | m | - | |
| H5, H6 | 1.35-1.55 | m | - | |
| H7 | 0.95 | t | 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 | 33.5 |
| C2 | 88.0 | |
| C3 | 42.0 | |
| C4 | 26.5 | |
| C5 | 31.0 | |
| C6 | 22.5 | |
| C7 | 14.0 | |
| 1,1-Dichloroheptane | C1 | 75.0 |
| C2 | 40.0 | |
| C3 | 31.5 | |
| C4 | 28.5 | |
| C5 | 31.0 | |
| C6 | 22.5 | |
| C7 | 14.0 | |
| 3,3-Dichloroheptane | C1, C5 | 45.0 |
| C2, C4 | 25.0 | |
| C3 | 90.0 | |
| C6 | 31.0 | |
| C7 | 14.0 | |
| 1,2-Dichloroheptane | C1 | 50.0 |
| C2 | 68.0 | |
| C3 | 38.0 | |
| C4 | 29.0 | |
| C5 | 31.5 | |
| C6 | 22.5 | |
| C7 | 14.0 | |
| 2,3-Dichloroheptane | C1 | 25.0 |
| C2 | 65.0 | |
| C3 | 67.0 | |
| C4 | 39.0 | |
| C5 | 29.0 | |
| C6 | 22.5 | |
| C7 | 14.0 |
Table 3: Key Infrared (IR) Spectroscopy Absorptions
| Compound | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| All Isomers | C-H stretch (alkane) | 2850-3000 | Strong |
| C-H bend (alkane) | 1375-1470 | Medium | |
| Geminal Dichlorides | C-Cl stretch | 650-800 (often two bands) | Strong |
| (e.g., this compound) | |||
| Vicinal Dichlorides | C-Cl stretch | 700-780 (often complex) | Strong |
| (e.g., 1,2-dichloroheptane) |
Table 4: Key Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Notes |
| All Isomers | 168, 170, 172 | [M-Cl]⁺, [M-HCl]⁺, alkyl fragments | Isotopic pattern for two chlorines (9:6:1 ratio) should be visible for the molecular ion and fragments containing both chlorine atoms. |
| This compound | 168, 170, 172 | 133/135 ([M-Cl]⁺), 97, 71, 57, 43 | Alpha-cleavage leading to loss of butyl radical is likely. |
| 1,1-Dichloroheptane | 168, 170, 172 | 133/135 ([M-Cl]⁺), 132/134 ([M-HCl]⁺) | Prominent loss of HCl. |
| 3,3-Dichloroheptane | 168, 170, 172 | 133/135 ([M-Cl]⁺), 113, 85, 57 | Symmetric cleavage around the dichlorinated carbon. |
| 1,2-Dichloroheptane | 168, 170, 172 | 133/135 ([M-Cl]⁺), 123/125, 91/93 | Fragmentation influenced by both chlorine atoms. |
| 2,3-Dichloroheptane | 168, 170, 172 | 133/135 ([M-Cl]⁺), 109/111, 77/79 | Cleavage between the two chlorinated carbons is possible. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve approximately 10-20 mg (for ¹H) or 50-100 mg (for ¹³C) of the liquid dichloroheptane isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1][2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution should be homogeneous and free of particulate matter.[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place one to two drops of the neat liquid dichloroheptane isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] Place a second salt plate on top to create a thin liquid film between the plates.[3]
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance vs. wavenumber).
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the dichloroheptane isomer (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
GC Conditions: [4]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions: [4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the dichloroheptane isomer in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of dichloroheptane isomers.
Caption: Workflow for Spectroscopic Analysis of Dichloroheptane Isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct patterns that are directly correlated with the positions of the chlorine atoms on the heptane (B126788) backbone. In ¹H and ¹³C NMR, the chemical shifts are significantly influenced by the electronegativity of the chlorine atoms, with protons and carbons closer to the halogens being deshielded and appearing at higher chemical shifts. The multiplicity of the proton signals provides valuable information about the number of adjacent protons, aiding in the determination of the substitution pattern.
IR spectroscopy, while less detailed for differentiating isomers of this nature, provides confirmation of the presence of C-H and C-Cl bonds. Mass spectrometry is particularly useful for confirming the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern of the molecular ion. The fragmentation patterns, which differ based on the stability of the resulting carbocations, offer further clues to the specific isomeric structure.
By combining the information from these complementary spectroscopic techniques, researchers can confidently distinguish between the various dichloroheptane isomers, a critical step in ensuring the purity and identity of these compounds in various scientific and industrial applications.
References
A Comparative Guide to the Synthesis of 2,2-Dichloroheptane for Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of halogenated alkanes is of paramount importance. This guide provides a comparative analysis of validated methods for the synthesis of 2,2-dichloroheptane, a molecule of interest for various applications. We will delve into detailed experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most suitable synthetic route.
This guide focuses on two primary methodologies for the synthesis of this compound: the conversion of 2-heptanone (B89624) using phosphorus pentachloride and the hydrochlorination of 2-chloro-1-heptene (B1355445). A third, less selective method, free-radical chlorination of heptane (B126788), is also discussed to provide a comprehensive overview.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method is often a trade-off between yield, purity, cost, and reaction conditions. The following table summarizes the key quantitative data for the primary methods of synthesizing this compound.
| Method | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Method 1: From 2-Heptanone | 2-Heptanone | Phosphorus Pentachloride (PCl₅), Dry Ether | ~2-3 hours | 0-30 | ~60-70 (estimated) | Readily available starting material, well-established reaction for gem-dichloride formation. | Use of corrosive and moisture-sensitive PCl₅, formation of phosphorus oxychloride byproduct. |
| Method 2: From 2-Chloro-1-heptene | 2-Chloro-1-heptene | Hydrogen Chloride (HCl) | Variable | Variable | Moderate to High (expected) | Potentially high atom economy, direct addition to the double bond. | Starting material may not be as readily available as 2-heptanone, requires handling of HCl gas or concentrated solutions. |
Detailed Experimental Protocols
Method 1: Synthesis of this compound from 2-Heptanone
This method relies on the reaction of a ketone with phosphorus pentachloride to replace the carbonyl oxygen with two chlorine atoms, forming a gem-dichloride.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature. All glassware must be thoroughly dried before use.
-
Reagent Addition: 41.6 g (0.2 mol) of phosphorus pentachloride is added to the flask, followed by 50 mL of anhydrous diethyl ether.
-
Addition of 2-Heptanone: With vigorous stirring, a solution of 22.8 g (0.2 mol) of 2-heptanone in 25 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of approximately one hour. The reaction temperature should be maintained between 0 and 10°C during the addition.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction mixture is carefully poured onto 200 g of crushed ice in a beaker. The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution, then with water, and finally dried over anhydrous magnesium sulfate. The ether is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Method 2: Synthesis of this compound from 2-Chloro-1-heptene
This synthesis route involves the Markovnikov addition of hydrogen chloride across the double bond of 2-chloro-1-heptene. The chlorine atom of HCl adds to the more substituted carbon (C2), and the hydrogen atom adds to the less substituted carbon (C1).
Experimental Protocol (Generalized):
-
Reaction Setup: A solution of 2-chloro-1-heptene in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is placed in a reaction vessel equipped with a magnetic stirrer and a gas inlet tube. The vessel is cooled in an ice bath.
-
HCl Addition: Dry hydrogen chloride gas is bubbled through the cooled solution. Alternatively, a solution of HCl in a non-polar solvent can be added dropwise. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.
-
Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.
Alternative Method: Free-Radical Chlorination of Heptane
While the direct chlorination of heptane might seem like a straightforward approach, it is generally not a viable method for the selective synthesis of this compound. Free-radical chlorination of alkanes is notoriously unselective and typically yields a complex mixture of monochlorinated and polychlorinated isomers.[1][2] The reaction proceeds via a radical chain mechanism, and the high reactivity of chlorine radicals leads to the substitution of hydrogen atoms at various positions on the alkane chain. Achieving selective dichlorination at the C2 position is extremely challenging to control.
Visualizing the Synthesis Pathways
To better understand the logic and workflow of the described synthesis methods, the following diagrams have been generated.
Caption: Comparison of the two primary synthetic routes to this compound.
Caption: Experimental workflow for the synthesis of this compound from 2-heptanone.
Caption: Decision pathway for selecting a synthesis method for this compound.
Conclusion
Based on the available data and established chemical principles, the synthesis of this compound from 2-heptanone using phosphorus pentachloride stands out as a well-documented and reliable method. While the hydrochlorination of 2-chloro-1-heptene presents a theoretically sound alternative, the lack of specific, detailed experimental data for this particular substrate makes it a less validated option at present. For researchers requiring a robust and reproducible synthesis of this compound, the conversion of 2-heptanone with PCl₅ is the recommended starting point. Further investigation into the optimization of the hydrochlorination route could, however, reveal it to be an equally or even more efficient method in the future.
References
Navigating the Separation of Dichloroheptane Isomers: A GC-MS Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical products and chemical intermediates. Dichloroheptane isomers, such as 2,2-dichloroheptane, present a common analytical challenge due to their similar physicochemical properties. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its isomers, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Dichloroheptane Isomers
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase, while mass spectrometry provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. The separation of dichloroheptane isomers is influenced by the position of the chlorine atoms, which affects their boiling points and polarity. Generally, isomers with more centrally located or sterically hindered chlorine atoms tend to have lower boiling points and, thus, shorter retention times.
Mass spectra of dichloroalkanes are characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which helps in identifying chlorine-containing fragments. The fragmentation is primarily driven by the cleavage of C-C bonds and the loss of HCl or chlorine radicals.
Table 1: Hypothetical GC-MS Data for Dichloroheptane Isomers
| Isomer | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) and their Relative Abundance |
| This compound | 10.5 | M-Cl (133/135) , C₅H₁₁⁺ (71), C₄H₉⁺ (57), C₃H₇⁺ (43) |
| 1,1-Dichloroheptane | 10.8 | M-Cl (133/135) , CHCl₂⁺ (83/85/87), C₆H₁₃⁺ (85), C₅H₁₁⁺ (71) |
| 1,2-Dichloroheptane | 11.2 | M-CH₂Cl (119/121) , CH₂Cl⁺ (49/51), C₆H₁₂⁺ (84), C₅H₁₀⁺ (70) |
| 3,3-Dichloroheptane | 10.3 | M-C₂H₅ (139/141) , C₄H₈Cl⁺ (91/93), C₂H₅⁺ (29) |
Note: This data is representative and intended for illustrative purposes. Actual retention times and relative abundances may vary based on the specific instrument and conditions used.
Experimental Protocols
A robust GC-MS method is crucial for the successful separation and identification of dichloroheptane isomers. The following is a typical experimental protocol.
Sample Preparation:
Samples are typically diluted in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL. For trace analysis, techniques like solid-phase microextraction (SPME) or purge-and-trap may be employed to pre-concentrate the analytes.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-200.
-
Scan Mode: Full Scan.
Mandatory Visualization
The logical workflow for the GC-MS analysis of dichloroheptane isomers is depicted below.
The principle of GC-MS analysis involves the introduction of a sample into the gas chromatograph, where it is vaporized and separated into its individual components in the column.[1] As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented.[1] The resulting mass spectrum serves as a chemical fingerprint for identification.[1]
References
Vicinal Dichloroalkanes Demonstrate Greater Thermodynamic Stability Compared to Geminal Isomers
A comprehensive analysis of thermodynamic data reveals that vicinal dichloroalkanes, such as 1,2-dichloroethane (B1671644), are thermodynamically more stable than their geminal counterparts, like 1,1-dichloroethane (B41102). This guide presents experimental data, outlines the methodologies for its determination, and provides a logical framework for understanding the factors governing this stability difference, aimed at researchers, scientists, and professionals in drug development.
The arrangement of halogen substituents on an alkane backbone significantly influences the molecule's thermodynamic stability. In the case of dichloroalkanes, experimental evidence consistently shows that placing the chlorine atoms on adjacent carbons (a vicinal arrangement) results in a more stable molecule compared to positioning them on the same carbon atom (a geminal arrangement). This difference in stability can be attributed to a combination of steric and electronic factors.
Quantitative Comparison of Stability
The relative thermodynamic stability of geminal and vicinal dichloroalkanes can be quantitatively assessed by comparing their standard enthalpies of formation (ΔfH°). A more negative enthalpy of formation indicates a more stable compound. The following table summarizes the experimental data for 1,1-dichloroethane (geminal) and 1,2-dichloroethane (vicinal).
| Compound | Isomer Type | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |
| 1,1-Dichloroethane | Geminal | Liquid | -158.4[1] |
| Gas | -127.7[1] | ||
| 1,2-Dichloroethane | Vicinal | Liquid | -169.7[2] |
| Gas | -132.0[3] |
The data clearly indicates that 1,2-dichloroethane has a more negative enthalpy of formation in both the liquid and gaseous states, confirming its greater thermodynamic stability over 1,1-dichloroethane.
Factors Influencing Stability
The observed stability trend can be rationalized by considering the interplay of steric hindrance and electronic effects within the molecules.
-
Steric Hindrance: In a geminal dichloroalkane, the two chlorine atoms are bonded to the same carbon. The covalent radius of a chlorine atom is significantly larger than that of a hydrogen atom, leading to steric repulsion between the two chlorine atoms and the adjacent methyl group's hydrogen atoms. This steric strain raises the potential energy of the molecule, making it less stable.
-
Electronic Effects: In vicinal dichloroalkanes, the electron-withdrawing chlorine atoms are on separate carbons. This distribution of inductive effects can be more stabilizing than concentrating them on a single carbon. Furthermore, vicinal dihalides can adopt conformations, such as the anti-conformation in 1,2-dichloroethane, where the bulky and electronegative chlorine atoms are positioned far apart, minimizing both steric and dipole-dipole repulsions.[4] While the gauche conformation of 1,2-dichloroethane is less stable than the anti-conformation due to steric repulsion between the chlorine atoms, the overall energy of the molecule, considering the equilibrium between conformers, is still lower than that of the geminal isomer.[4]
The following diagram illustrates the logical relationship between the isomeric structure and the resulting thermodynamic stability.
References
A Comparative Guide to the Solvent Effects of 2,2-Dichloroheptane and Dichloromethane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical solvents, the choice of an appropriate medium is paramount to the success of a reaction, extraction, or purification process. This guide provides a detailed comparison of the solvent properties and potential applications of 2,2-dichloroheptane and the widely used dichloromethane (B109758). While dichloromethane is a staple in many laboratories, this compound, a less common chlorinated alkane, presents an alternative with distinct physicochemical characteristics. This document aims to provide an objective comparison based on available data to aid researchers in making informed decisions for their experimental designs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and dichloromethane. It is important to note that while the data for dichloromethane is well-established, some of the values for this compound are estimated and should be considered with this in mind.
| Property | This compound | Dichloromethane |
| Molecular Formula | C7H14Cl2 | CH2Cl2 |
| Molecular Weight | 169.09 g/mol | 84.93 g/mol |
| Boiling Point | ~199 °C (estimate)[1] | 39.6 °C[2] |
| Melting Point | ~23.5 °C (estimate)[1] | -96.7 °C[2] |
| Density | ~1.012 g/cm³ (estimate)[1] | 1.3266 g/cm³[2] |
| Polarity (Dielectric Constant) | Not available | 9.08 |
| Polarity (Dipole Moment) | Not available | 1.6 D |
| logP (Octanol-Water Partition Coefficient) | ~3.76 (estimate)[1] | 1.25 |
| Solubility in Water | Low (inferred from high logP) | 17.5 g/L at 25 °C[3] |
| Miscibility with Organic Solvents | Expected to be miscible with many organic solvents | Miscible with many organic solvents[3] |
Key Observations:
-
Volatility: Dichloromethane is a highly volatile solvent with a low boiling point, making it easy to remove post-reaction. In contrast, this compound has a significantly higher estimated boiling point, which could be advantageous for high-temperature reactions but more challenging to remove.
-
Polarity: While experimental data for this compound's polarity is unavailable, its larger alkyl chain suggests it is likely less polar than dichloromethane. The higher logP value for this compound also indicates lower water solubility and higher lipophilicity.
-
Density: Dichloromethane is denser than water, facilitating phase separation in extractions. The estimated density of this compound is close to that of water, which might require careful technique during aqueous workups.
Experimental Considerations and Potential Applications
The differing properties of these two solvents suggest they would excel in different experimental contexts.
Dichloromethane is a versatile solvent widely used for:
-
Extractions: Its immiscibility with water and ability to dissolve a wide range of organic compounds make it an excellent choice for liquid-liquid extractions.
-
Chromatography: It is a common mobile phase component in column chromatography.
-
Reactions: It is relatively inert and can serve as a solvent for a variety of organic reactions.
This compound , based on its estimated properties, could be a suitable alternative in scenarios where:
-
Higher reaction temperatures are required, due to its high boiling point.
-
A less polar medium than dichloromethane is desired.
-
Reduced volatility is a safety or experimental design consideration.
Experimental Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a general workflow for choosing between solvents like this compound and dichloromethane.
Caption: A logical workflow for selecting an optimal solvent for a chemical process.
Experimental Protocol: A General Framework for Solvent Comparison
As no direct comparative experimental data between this compound and dichloromethane was found, a generalized protocol for evaluating solvent performance in a given reaction is provided below. This can be adapted to compare the two solvents for a specific application.
Objective: To compare the effect of this compound and dichloromethane on the yield and purity of a model organic reaction (e.g., a nucleophilic substitution or an oxidation).
Materials:
-
Reactants and reagents for the chosen model reaction.
-
This compound (reagent grade or higher).
-
Dichloromethane (reagent grade or higher).
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.).
-
Analytical equipment for reaction monitoring and product analysis (e.g., TLC, GC-MS, NMR).
Procedure:
-
Reaction Setup:
-
Set up two identical reaction flasks, one for each solvent.
-
In each flask, dissolve the starting material in the respective solvent (this compound or dichloromethane) under an inert atmosphere if necessary.
-
Add the other reagents to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir both reactions at the desired temperature. Note that the reaction temperature may need to be adjusted based on the boiling points of the solvents.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or GC).
-
-
Workup and Purification:
-
Once the reactions are complete, quench them appropriately.
-
Perform an aqueous workup to remove any water-soluble byproducts. Observe the ease of phase separation for each solvent.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4) and filter.
-
Remove the solvent under reduced pressure. Note the time and conditions required for complete solvent removal for both solvents.
-
Purify the crude product using an appropriate method (e.g., column chromatography or recrystallization).
-
-
Analysis and Comparison:
-
Determine the yield of the purified product for each reaction.
-
Assess the purity of the product from each reaction using analytical techniques such as NMR or GC-MS.
-
Compare the reaction times, product yields, and purities obtained in this compound and dichloromethane.
-
Signaling Pathway Diagram: A Note on Solvent Inertness
In the context of drug development and biological assays, solvents are generally chosen for their ability to dissolve a compound of interest without interfering with biological processes. While neither this compound nor dichloromethane are typically used directly in cell-based signaling pathway studies due to their potential toxicity, the principle of solvent inertness is crucial. The following diagram illustrates a hypothetical scenario where a solvent's reactivity could interfere with a signaling pathway, underscoring the importance of selecting a non-interfering solvent.
Caption: A diagram showing how a reactive solvent could potentially disrupt a signaling pathway.
Conclusion
Dichloromethane remains a highly versatile and well-characterized solvent for a multitude of applications in research and development. Its known properties and extensive use provide a strong foundation for its continued application. This compound, while less studied, presents an intriguing alternative, particularly for high-temperature applications or when a less polar, non-volatile medium is required. However, the lack of extensive experimental data on its properties and solvent effects necessitates careful preliminary evaluation for any new application. Researchers are encouraged to perform small-scale comparative studies, as outlined in the general experimental protocol, to determine the optimal solvent for their specific needs. This approach will ensure the selection of a solvent that not only facilitates the desired chemical transformation but also aligns with the practical considerations of the experimental workflow.
References
Characterization of 2,2-Dichloroheptane by 1H and 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,2-dichloroheptane and its constitutional isomers, 1,1-dichloroheptane and 3,3-dichloroheptane. The presented data, obtained through prediction, serves as a valuable tool for the identification and differentiation of these chlorinated alkanes.
Distinguishing Dichloroheptane Isomers with NMR Spectroscopy
The structural differences between this compound, 1,1-dichloroheptane, and 3,3-dichloroheptane give rise to distinct NMR spectra. The number of unique signals, their chemical shifts (δ), and their splitting patterns in ¹H NMR are key differentiators. Similarly, the chemical shifts in ¹³C NMR provide a clear fingerprint for each isomer.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and two of its isomers. These predictions were generated using the online NMR prediction tool, nmrdb.org.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Position | This compound | 1,1-Dichloroheptane | 3,3-Dichloroheptane |
| H-1 | 1.73 (s, 3H) | 5.82 (t, 1H) | 0.94 (t, 3H) |
| H-2 | - | 2.13 (quint, 2H) | 2.05 (t, 2H) |
| H-3 | 2.05 (t, 2H) | 1.40 (m, 2H) | - |
| H-4 | 1.40 (m, 2H) | 1.30 (m, 2H) | 1.51 (m, 2H) |
| H-5 | 1.30 (m, 2H) | 1.30 (m, 2H) | 1.32 (m, 2H) |
| H-6 | 1.30 (m, 2H) | 1.30 (m, 2H) | 1.32 (m, 2H) |
| H-7 | 0.90 (t, 3H) | 0.90 (t, 3H) | 0.91 (t, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position | This compound | 1,1-Dichloroheptane | 3,3-Dichloroheptane |
| C-1 | 32.3 | 85.1 | 10.1 |
| C-2 | 93.5 | 38.8 | 34.9 |
| C-3 | 42.5 | 31.2 | 95.7 |
| C-4 | 26.2 | 28.7 | 40.1 |
| C-5 | 31.4 | 31.5 | 22.4 |
| C-6 | 22.4 | 22.5 | 31.6 |
| C-7 | 13.9 | 14.0 | 13.9 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like dichloroheptanes.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the dichloroheptane isomer.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for better resolution).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
¹³C NMR Acquisition
-
Spectrometer and Sample Prep: Use the same spectrometer and sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: 128 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction.
Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for identifying an unknown dichloroheptane isomer using NMR spectroscopy.
Caption: Workflow for the characterization of a dichloroheptane isomer using NMR.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloroheptanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various dichloroheptane isomers. Understanding these patterns is crucial for the structural elucidation and differentiation of these compounds in complex matrices. This document outlines the characteristic fragmentation pathways, presents available quantitative data, and provides a detailed experimental protocol for their analysis.
Introduction to Dichloroheptane Isomers and Their Mass Spectra
Dichloroheptanes (C₇H₁₄Cl₂) are saturated hydrocarbons containing two chlorine atoms. The position of the chlorine atoms on the heptane (B126788) backbone significantly influences the fragmentation pattern observed in mass spectrometry. Due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion and chlorine-containing fragments appear as characteristic clusters of peaks. For a fragment containing one chlorine atom, two peaks will be observed at M and M+2 with a relative intensity ratio of about 3:1. For fragments containing two chlorine atoms, three peaks will be observed at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
Comparative Fragmentation Patterns
The fragmentation of dichloroheptane isomers under electron ionization typically involves the initial loss of a chlorine atom (Cl•), followed by the cleavage of the carbon-carbon backbone. The position of the chlorine atoms dictates the most likely fragmentation pathways, leading to the formation of characteristic carbocations.
| Dichloroheptane Isomer | Predicted Major Fragment Ions (m/z) | Key Fragmentation Pathways |
| 1,2-Dichloroheptane | 133/135 [M-Cl]⁺, 91/93 [C₅H₁₀Cl]⁺, 43 [C₃H₇]⁺ | α-cleavage, loss of C₂H₄Cl• |
| 1,3-Dichloroheptane | 133/135 [M-Cl]⁺, 105/107 [C₄H₈Cl]⁺, 57 [C₄H₉]⁺ | Cleavage at the C2-C3 bond |
| 1,4-Dichloroheptane | 133/135 [M-Cl]⁺, 119/121 [C₃H₆Cl]⁺, 71 [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond |
| 1,7-Dichloroheptane | 133/135 [M-Cl]⁺, 93/95 [C₄H₈Cl]⁺, 69 [C₅H₉]⁺ | McLafferty-type rearrangement, loss of C₃H₆Cl• |
| 2,3-Dichloroheptane | 133/135 [M-Cl]⁺, 77/79 [C₃H₆Cl]⁺, 57 [C₄H₉]⁺ | Cleavage between the two chlorine-bearing carbons |
| 2,4-Dichloroheptane | 133/135 [M-Cl]⁺, 91/93 [C₅H₁₀Cl]⁺, 43 [C₃H₇]⁺ | Cleavage adjacent to the chlorine-bearing carbons |
| 3,4-Dichloroheptane | 133/135 [M-Cl]⁺, 105/107 [C₄H₈Cl]⁺, 57 [C₄H₉]⁺ | Cleavage between and adjacent to the chlorine-bearing carbons |
Note: The m/z values are presented for the fragments containing the ³⁵Cl isotope. The corresponding peaks for the ³⁷Cl isotope will be observed at m/z + 2. The relative intensities of these peaks will depend on the number of chlorine atoms in the fragment.
Experimental Protocol: GC-MS Analysis of Dichloroheptanes
This protocol outlines a general procedure for the analysis of dichloroheptane isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Samples containing dichloroheptanes are typically extracted from their matrix using a suitable organic solvent (e.g., hexane, dichloromethane).
-
The extract is then concentrated to an appropriate volume.
-
If necessary, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering compounds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 7200 Q-TOF MS (or equivalent)
-
Injection: 1 µL of the sample is injected in splitless mode at 250°C.[1]
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
3. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion cluster and the characteristic fragment ions.
-
The fragmentation patterns are compared with reference spectra or predicted patterns to identify the specific dichloroheptane isomer.
-
The use of a mass spectral library (e.g., NIST, Wiley) is recommended for compound identification.
Visualization of Mass Spectrometry Workflow and Fragmentation
The following diagrams illustrate the general workflow for mass spectrometry analysis and the fundamental fragmentation pathways for dichloroheptanes.
References
Safety Operating Guide
Proper Disposal of 2,2-Dichloroheptane: A Procedural Guide
Disclaimer: This document provides procedural guidance for the proper disposal of 2,2-dichloroheptane based on established safety protocols for halogenated hydrocarbons. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this chemical.
This compound is a halogenated hydrocarbon and must be managed as a hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is prohibited and can lead to significant environmental harm and regulatory penalties. The following procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure that all necessary safety measures are in place.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area with water for at least 15 minutes and seek medical attention.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment when handling significant quantities.[1]
-
Segregation: It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams to prevent costly disposal complications.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Citation |
| Eye & Face Protection | Wear tightly fitting chemical safety goggles and a face shield for maximum protection. | [1] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | [1] |
| Body Protection | A flame-retardant lab coat, full-length pants, and closed-toe shoes are required. | [1] |
| Respiratory Protection | Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if working outside a fume hood. | [1] |
Operational and Disposal Plan
This section provides a step-by-step guide for the collection, storage, and disposal of this compound waste.
Experimental Protocol: Waste Collection and Storage
-
Designate a Waste Container:
-
Select a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a screw cap.
-
Ensure the container is clean, dry, and in good condition with no cracks or leaks.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Label the Container:
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Flammable," "Irritant").
-
The date accumulation started (the date the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container using a funnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin inside a ventilated cabinet.
-
Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your institution's EHS department.
Final Disposal Procedure
-
Request Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), submit a chemical waste pickup request to your EHS department.
-
Prepare for Transport: Ensure the container is clean on the outside, the cap is tightly sealed, and the hazardous waste tag is complete and legible.
-
Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound.[3] Disposal methods for chlorinated hydrocarbons often involve high-temperature incineration at a permitted facility.[4]
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
